SARS-CoV-2-IN-33
Description
The exact mass of the compound 4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is 526.22162007 g/mol and the complexity rating of the compound is 910. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O5/c1-18-25(29(35)33(31-18)21-12-8-6-9-13-21)27(20-16-23(37-3)28(39-5)24(17-20)38-4)26-19(2)32-34(30(26)36)22-14-10-7-11-15-22/h6-17,27,31-32H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWXOFDABYJHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=C(C(=C3)OC)OC)OC)C4=C(NN(C4=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Interleukin-33 in SARS-CoV-2 Pathogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the critical role of the host immune response in determining disease severity and patient outcomes. A key element of this response is the cytokine storm, a state of uncontrolled and excessive production of pro-inflammatory cytokines.[1][2] Interleukin-33 (IL-33), a member of the IL-1 family of cytokines, has emerged as a significant player in the immunopathology of COVID-19.[3] Released as an "alarmin" from damaged epithelial and endothelial cells, IL-33 acts as a potent initiator of inflammatory cascades.[1][4] Numerous studies have demonstrated that elevated levels of circulating IL-33 and its soluble receptor, sST2, are strongly associated with the severity of COVID-19 and are predictive of poor clinical outcomes.[2][3] This technical guide provides a comprehensive overview of the current understanding of IL-33's role in SARS-CoV-2 pathogenesis, summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to support ongoing research and therapeutic development.
The Biology of IL-33 and its Receptor ST2
IL-33 is a dual-function protein that can act both as an intracellular nuclear factor and as an extracellular cytokine upon its release from cells undergoing necrosis or mechanical stress.[1] It is constitutively expressed in the nuclei of structural cells, particularly epithelial and endothelial cells at barrier surfaces like the lungs.[1][4]
Upon cellular damage, as seen in SARS-CoV-2 infection, full-length IL-33 is released into the extracellular space.[4] It can be cleaved by proteases, such as neutrophil elastase and cathepsin G, into a more mature and potent form.[1] Extracellular IL-33 signals through a heterodimeric receptor complex consisting of the specific receptor ST2 (also known as IL-1RL1) and the co-receptor IL-1 Receptor Accessory Protein (IL-1RAcP).[1][4]
The ST2 receptor exists in two main forms:
-
Transmembrane ST2 (ST2L): Expressed on the surface of various immune cells, including mast cells, basophils, eosinophils, group 2 innate lymphoid cells (ILC2s), Th2 cells, and regulatory T cells (Tregs).[1] Binding of IL-33 to ST2L initiates downstream signaling.
-
Soluble ST2 (sST2): A decoy receptor that circulates in the blood. sST2 binds to free IL-33, preventing it from engaging with ST2L and thus acting as a negative regulator of IL-33 signaling.[1][5] Elevated sST2 levels are often observed in inflammatory conditions and are considered a biomarker of cardio-pulmonary stress.[1][5]
The Pro-Inflammatory Role of IL-33 in COVID-19 Pathogenesis
In SARS-CoV-2 infection, damage to lung alveolar epithelial cells triggers a significant release of IL-33.[1] This initiates a cascade of events that contribute to the hyper-inflammatory state characteristic of severe COVID-19.
Key pathogenic roles include:
-
Induction of Cytokine Storm: IL-33 is a potent inducer of other pro-inflammatory cytokines. It stimulates target cells to produce innate cytokines such as IL-1β, IL-6, and TNF-α, which are central components of the cytokine storm.[1][6][7] This amplification of the inflammatory response contributes to acute respiratory distress syndrome (ARDS) and systemic organ damage.[1][8]
-
Activation of Type 2 Immunity: IL-33 is a master regulator of Type 2 immunity. It strongly activates ILC2s, the innate counterpart to T helper 2 (Th2) cells, to produce large amounts of IL-5 and IL-13.[2][9] While Type 2 responses are crucial for anti-helminth immunity and tissue repair, their dysregulation in a viral context can be detrimental, impairing effective antiviral responses.[1]
-
Immune Cell Recruitment and Activation:
-
Neutrophils: IL-33 promotes the migration and activation of neutrophils, which are found in massive infiltrates in the lungs of patients with severe COVID-19.[1][2] It also induces the formation of neutrophil extracellular traps (NETs), which can contribute to tissue damage and thrombosis.[2]
-
Macrophages: IL-33 can influence macrophage polarization, potentially promoting a shift towards alternatively activated (M2) macrophages, which are involved in tissue remodeling and fibrosis.[2][10]
-
T Cells: IL-33 signaling can influence T cell differentiation and function. It promotes Th2 responses and can also impact Th17 and Treg cells, contributing to the overall immune dysregulation seen in severe disease.[2]
-
-
Impairment of Antiviral Immunity: The IL-33/ST2 axis can suppress the production of Type I interferons (IFN-I), which are critical for early viral control.[2] IL-33 inhibits the function of plasmacytoid dendritic cells (pDCs), a primary source of IFN-I, by depleting key molecules in the TLR7 signaling pathway required for recognizing viral RNA.[2] This IFN-α/λlow IL-33high environment may allow for increased viral replication in the early stages of infection.[2]
-
Contribution to Lung Fibrosis: In the later stages of the disease, IL-33 may play a role in the development of pulmonary fibrosis, a serious complication in some COVID-19 survivors.[11] It can promote the transition of epithelial cells to mesenchymal cells and activate macrophages and ILC2s to release key profibrotic cytokines like TGFβ and IL-13.[11]
Quantitative Data Presentation
The following tables summarize key quantitative findings from clinical studies investigating IL-33 in COVID-19 patients.
Table 1: Serum Cytokine Levels in COVID-19 Patient Cohorts
| Cytokine | Patient Group | Concentration (pg/mL) | Key Finding | Reference |
|---|---|---|---|---|
| IL-33 | Severe/Critical COVID-19 | Significantly higher than mild/moderate | Elevated IL-33 is associated with disease severity. | [6][7] |
| Mild/Moderate COVID-19 | Higher than healthy controls | [6][7] | ||
| Healthy Controls | Baseline levels | [12] | ||
| sST2 | Severe COVID-19 | Significantly elevated | sST2 levels correlate with inflammatory status (CRP) and disease severity. | [1] |
| COVID-19 (General) | Positively correlated with CRP | [1] | ||
| COVID-19 (General) | Negatively correlated with CD4+ and CD8+ T cell counts | Elevated sST2 may contribute to T cell dysfunction. | [1] |
| Other Cytokines | Severe/Critical COVID-19 | Significantly higher TNF-α, IL-1β, IL-6, IL-12, IL-23 | Demonstrates the broader cytokine storm context in which IL-33 is elevated. |[6][7] |
Table 2: Correlation of IL-33 with Other Cytokines and Clinical Parameters
| Correlation | Patient Group | Finding | Implication | Reference |
|---|---|---|---|---|
| IL-33 and other Pro-inflammatory Cytokines | Severe/Critical COVID-19 | Strong positive correlation between IL-33 and TNF-α, IL-1β, IL-6, IL-12, IL-23. | IL-33 is a key driver in the network of pro-inflammatory cytokines in severe disease. | [6][7] |
| Mild/Moderate COVID-19 | Weaker positive correlation between IL-33 and IL-1β, IL-12, IL-23. | The pro-inflammatory role of IL-33 is amplified as the disease progresses. | [6][7] | |
| IL-33 and Arterial Blood Gases | Severe/Critical COVID-19 | Weak negative correlation between serum IL-33 and SaO₂. | Higher IL-33 levels are associated with poorer oxygenation. | [6][7] |
| IL-33 and IgG Titers | Moderate/Severe COVID-19 | IL-33 levels clustered with anti-RBD IgG titers. | Suggests a link between IL-33 production and the adaptive immune response. |[1] |
Signaling Pathways and Experimental Workflows
IL-33/ST2 Signaling Pathway
SARS-CoV-2 damages lung epithelial cells, causing the release of IL-33. This alarmin binds to the ST2L/IL-1RAcP receptor complex on immune cells. This engagement recruits the MyD88 adaptor protein, leading to the activation of IRAK kinases and TRAF6. Ultimately, this cascade activates the NF-κB and MAP kinase (MAPK) transcription factors, driving the expression of numerous inflammatory genes and cytokines.
Caption: IL-33/ST2 signaling cascade in immune cells.
IL-33 Mediated Activation of ILC2s
Released IL-33 is a primary activator of Group 2 Innate Lymphoid Cells (ILC2s). Upon activation via the ST2 receptor, ILC2s produce large quantities of Type 2 cytokines, notably IL-5 and IL-13. These cytokines contribute to eosinophilia, mucus production, and can impair Type 1 antiviral immunity, potentially exacerbating the lung pathology in COVID-19.
Caption: IL-33 driven activation of ILC2s.
Experimental Workflow for Cytokine Analysis
The workflow for analyzing IL-33's role in patient cohorts typically involves patient stratification, sample collection, processing to isolate serum or plasma, and subsequent measurement of cytokine levels using a sensitive immunoassay like ELISA. The results are then correlated with clinical data to determine associations with disease severity.
Caption: Workflow for clinical cytokine studies.
Experimental Protocols
Patient Cohort and Sample Collection
-
Study Design: A prospective or retrospective cohort study including patients with PCR-confirmed SARS-CoV-2 infection.[6][7]
-
Patient Groups: Patients are typically stratified based on clinical severity (e.g., mild/moderate vs. severe/critical) according to established guidelines (e.g., WHO clinical progression scale).[6][7] A control group of healthy, age- and sex-matched donors is included for baseline comparison.
-
Sample Collection: Whole blood is collected from patients via venipuncture into serum separator tubes (SST) or EDTA tubes for plasma.
-
Sample Processing:
-
For serum, allow blood in SST tubes to clot at room temperature for 30-60 minutes.
-
Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (serum or plasma) without disturbing the cell layer.
-
Aliquot the serum/plasma into cryovials and store immediately at -80°C until analysis to prevent degradation of cytokines.
-
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a standard sandwich ELISA for the quantification of IL-33 or sST2 in patient serum.
-
Materials:
-
Commercially available human IL-33 or sST2 ELISA kit (e.g., from R&D Systems, BioLegend, GenWay Biotech).[13][14]
-
96-well microplate pre-coated with capture antibody.
-
Recombinant human IL-33/sST2 standard.
-
Biotinylated detection antibody.
-
Streptavidin-HRP conjugate.
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Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer and assay diluent.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
-
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute the standard protein to create a stock solution and then perform serial dilutions to generate a standard curve. Dilute patient serum samples as recommended by the kit manufacturer.
-
Coating (if not pre-coated): Coat a 96-well plate with capture antibody overnight at 4°C. Wash the plate.
-
Blocking: Block non-specific binding sites by adding a blocking buffer for 1-2 hours at room temperature. Wash the plate.
-
Sample Incubation: Add 100 µL of the standards and diluted patient samples to appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of each well and wash the plate 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark, allowing color to develop.
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes.
-
Calculation: Subtract the average zero standard OD from all readings. Plot the standard curve (OD vs. concentration) and use it to determine the concentration of IL-33/sST2 in the patient samples.
-
-
Considerations: Measuring IL-33 in serum can be challenging due to low concentrations and interference from factors like soluble receptors (sST2).[13] Careful validation of commercial ELISA kits is essential to avoid false-positive results.[15]
Animal Models
-
Model: Mouse-adapted SARS-CoV-2 (e.g., MA10 strain) infection in wild-type (WT) and ST2-deficient (ST2-/-) mice.[4][8]
-
Objective: To determine the causal role of the IL-33/ST2 axis in COVID-19 pathogenesis.
-
Methodology:
-
WT and ST2-/- mice are infected intranasally with a lethal dose of SARS-CoV-2 MA10.
-
In a parallel pharmacologic approach, WT mice are treated with an IL-33/ST2 signaling inhibitor (e.g., HpBARI_Hom2, a helminth-derived protein that blocks ST2) or a control protein.[4][8][16]
-
Monitor mice daily for weight loss and survival.
-
At specific time points post-infection (e.g., day 4), euthanize a subset of mice.
-
Collect lung tissue for viral titer quantification (plaque assay) and histopathology.
-
Collect bronchoalveolar lavage (BAL) fluid or lung homogenates for cytokine analysis (ELISA or multiplex assay).
-
-
Expected Outcome: Studies have shown that ST2-/- mice or mice treated with an ST2 blocker exhibit significantly improved survival and reduced weight loss compared to controls, despite having similar viral loads.[4][8] This indicates that the IL-33/ST2 axis drives immunopathology rather than affecting viral clearance.[4][8]
Therapeutic Implications and Future Directions
The central role of the IL-33/ST2 axis in driving the hyper-inflammatory response in severe COVID-19 makes it an attractive target for therapeutic intervention.[1] By blocking this pathway, it may be possible to dampen the cytokine storm, reduce lung immunopathology, and improve patient outcomes.
Potential therapeutic strategies include:
-
Anti-IL-33 monoclonal antibodies: These would neutralize circulating IL-33, preventing it from activating its receptor.
-
Anti-ST2 monoclonal antibodies: These would block the ST2 receptor on immune cells, preventing IL-33 from initiating downstream signaling.[11]
-
Recombinant sST2: Administering soluble ST2 could act as a decoy receptor, sequestering excess IL-33.
Targeting an upstream alarmin like IL-33 could be more effective than blocking individual downstream cytokines (like IL-6), as it would inhibit a broader range of inflammatory pathways simultaneously.[11] Clinical trials are needed to evaluate the safety and efficacy of these approaches in COVID-19 patients.
Conclusion
Interleukin-33 has been firmly established as a critical mediator in the pathogenesis of severe SARS-CoV-2 infection. Released from damaged lung tissue, it functions as a key alarmin that initiates and amplifies the dysregulated immune response.[1][2][3] IL-33 drives the production of a cascade of pro-inflammatory cytokines, promotes a detrimental Type 2 immune environment, impairs antiviral IFN-I responses, and contributes to the severe lung pathology seen in critical COVID-19.[1][2] The strong correlation between elevated IL-33/sST2 levels and disease severity highlights their potential as both prognostic biomarkers and high-value therapeutic targets.[6] Further research and clinical investigation into therapies that block the IL-33/ST2 signaling axis are warranted and hold promise for mitigating the most severe consequences of COVID-19.
References
- 1. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Effects of IL-33 on COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A possible role for ST2 as prognostic biomarker for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding [vaseljena.ues.rs.ba]
- 8. The IL-33/ST2 signaling axis drives pathogenesis in acute SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Effects of IL-33 on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imperfect storm: is interleukin-33 the Achilles heel of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Interleukin-33 (IL-33) and IL-33 Receptors (sST2 and ST2L) in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The challenge of measuring IL-33 in serum using commercial ELISA: lessons from asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Measuring serum concentrations of interleukin-33 in atopic dermatitis is associated with potential false positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of IL-33/ST2 Signaling Axis in COVID-19 Pathogenesis - Thailand Medical News [thailandmedical.news]
SARS-CoV-2 Induction of Interleukin-33 in Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a critical alarmin and mediator of inflammation in the pathogenesis of Coronavirus Disease 2019 (COVID-19). Released by damaged epithelial cells upon SARS-CoV-2 infection, IL-33 plays a pivotal role in initiating and amplifying the inflammatory cascade that can lead to severe lung injury, Acute Respiratory Distress Syndrome (ARDS), and systemic complications. This document provides a comprehensive technical overview of the mechanisms underlying SARS-CoV-2-induced IL-33 expression in epithelial cells, the subsequent signaling pathways, and its correlation with disease severity. It includes a compilation of quantitative data from recent studies, detailed experimental protocols for its investigation, and visual diagrams of the core biological processes to support further research and therapeutic development.
The Role of IL-33 in COVID-19 Pathogenesis
IL-33 is constitutively stored in the nucleus of barrier cells, such as epithelial and endothelial cells.[1] Upon cellular stress or damage, as occurs during viral infection, it is released into the extracellular space, where it functions as an "alarmin" to alert the immune system to danger.[2][3] In the context of COVID-19, SARS-CoV-2 infection of lung epithelial cells is a primary trigger for IL-33 release.[4][5] This release initiates a cascade of events, including:
-
Activation of Type 2 Immunity: IL-33 is a potent activator of type 2 innate lymphoid cells (ILC2s), mast cells, and eosinophils.[1] This leads to the production of type 2 cytokines like IL-5 and IL-13, which can impair antiviral responses and delay viral clearance.[4][6]
-
Pro-inflammatory Cytokine Production: The IL-33 signaling pathway stimulates the production of numerous innate pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, contributing to the "cytokine storm" observed in severe COVID-19 cases.[3][5]
-
Pulmonary Inflammation and Fibrosis: By driving inflammation and potentially contributing to epithelial-mesenchymal transition, sustained high levels of IL-33 are implicated in the development of lung fibrosis in post-COVID patients.[2]
Elevated levels of circulating IL-33 and its receptor, ST2, have been strongly correlated with disease severity, adverse clinical parameters, and poor outcomes in COVID-19 patients.[7][8][9]
Molecular Mechanism of IL-33 Induction and Signaling
Induction of IL-33 Expression in Epithelial Cells
SARS-CoV-2 infection triggers IL-33 expression and release from lung epithelial cells through several mechanisms:
-
Epithelial Cell Damage: The primary mechanism is the direct cytopathic effect of the virus, leading to epithelial cell damage and necrosis, which causes the release of nuclear IL-33.[4][6]
-
Viral Protease Activity: The SARS-CoV-2-derived papain-like protease (PLpro) has been suggested as a potential direct inducer of IL-33 in epithelial cells, further amplifying the inflammatory signal.[4][8]
-
Inflammatory Feedback Loop: Pro-inflammatory cytokines released by immune cells in response to the initial infection can further stimulate epithelial cells, creating a positive feedback loop that sustains IL-33 production.[5]
Caption: SARS-CoV-2 induction of IL-33 in epithelial cells.
Downstream IL-33 Signaling Pathway
Once released, IL-33 binds to a heterodimeric receptor complex consisting of ST2 (also known as IL1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP).[1] This binding initiates an intracellular signaling cascade common to the IL-1 receptor family:
-
Receptor Dimerization: IL-33 binding brings ST2 and IL-1RAcP together.
-
TIR Domain Activation: This dimerization recruits intracellular signaling adaptors, including Myeloid differentiation primary response 88 (MyD88) and IL-1 receptor-associated kinases (IRAKs), via their Toll-interleukin receptor (TIR) domains.[4]
-
MAPK and NF-κB Activation: The signal is further transduced through TNF receptor-associated factor 6 (TRAF6), leading to the activation of mitogen-activated protein (MAP) kinases and the nuclear factor κB (NF-κB) transcription factor.[4][10]
-
Gene Expression: Activated NF-κB and other transcription factors move into the nucleus and drive the expression of a wide range of pro-inflammatory genes, including those for cytokines (IL-6, TNF-α), chemokines, and adhesion molecules, thus amplifying the inflammatory response.[10]
Caption: Intracellular signaling cascade following IL-33 receptor binding.
Quantitative Data on IL-33 Expression
The upregulation of IL-33 in response to SARS-CoV-2 has been quantified in both in vitro cell culture experiments and clinical samples from COVID-19 patients.
Table 1: In Vitro IL-33 Expression in Epithelial Cells
| Cell Line | Time Post-Infection | Finding | Reference |
| Fadu (Human epithelial) | 72 hours | Significant increase in IL-33 transcript levels | [3][8] |
| LS513 (Human epithelial) | 72 hours | Significant increase in IL-33 transcript levels | [3][8] |
| Primary Human Bronchial Epithelial Cells (PBEC) | Not specified | Upregulated IL-33 expression reported | [10] |
| Human Keratinocytes | 24 hours (IL-33 treatment) | Time-dependent increase in ACE2 expression | [11] |
Table 2: Clinical IL-33 Levels in COVID-19 Patients
| Patient Cohort | Sample Type | Key Finding | Reference(s) |
| Mild/Moderate vs. Severe/Critical COVID-19 | Serum | Significantly higher IL-33 concentration in severe/critical patients. | [5][9][12] |
| Elderly COVID-19 Patients | Serum | Upregulated IL-33 levels linked to severe outcomes. | [4][8] |
| General COVID-19 Patients | Serum | IL-33 levels > 332.08 pg/mL associated with increased disease severity. | [8] |
| COVID-19 vs. Non-COVID-19 | Serum | Elevated levels of IL-33 in COVID-19 positive patients. | [9] |
| Acutely Infected COVID-19 Patients | Bronchoalveolar Lavage Fluid (BALF) | Strong upregulation of IL-33 identified via transcriptomic analysis. | [2][13] |
Experimental Protocols
Investigating the role of IL-33 in SARS-CoV-2 infection requires specific methodologies. Below are detailed protocols for key experiments.
In Vitro Infection of Primary Airway Epithelial Cells
This protocol describes the infection of differentiated primary human airway epithelial cells (AECs) grown at an air-liquid interface (ALI), a model that closely mimics the in vivo respiratory epithelium.
-
Cell Culture: Grow primary human AECs on transwell inserts until fully differentiated at an ALI.
-
Virus Preparation: Propagate and titer SARS-CoV-2 (e.g., USA-WA1/2020 isolate) in a suitable cell line like Vero E6 cells. All work with live virus must be performed in a Biosafety Level 3 (BSL-3) laboratory.
-
Inoculation: Wash the apical surface of the AEC cultures with phosphate-buffered saline (PBS). Inoculate the apical surface with SARS-CoV-2 at a desired multiplicity of infection (MOI), typically ranging from 0.1 to 1.0, in a minimal volume of viral growth medium.
-
Incubation: Incubate cultures for a specified time (e.g., 2 hours) at 37°C to allow for viral entry.
-
Post-Infection: Remove the inoculum from the apical surface. Maintain the cultures at the ALI for the duration of the experiment (e.g., 24, 48, 72, 96 hours).
-
Sample Collection: At designated time points, collect the apical wash for viral titer analysis and the cell lysate for RNA or protein extraction. Basolateral media can be collected to measure secreted proteins.[14]
Quantification of IL-33 mRNA by RT-qPCR
-
RNA Isolation: Lyse infected and control cells using a lysis buffer (e.g., Trizol®). Isolate total RNA according to the manufacturer's protocol. This step also serves to inactivate the virus.[14]
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a qPCR machine, SYBR Green or TaqMan-based assays, and primers specific for human IL33 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
IL33 Forward Primer (Example): 5'-TGACTCTGTGCTTGAATGGTC-3'
-
IL33 Reverse Primer (Example): 5'-GGTGGCTCATCTTAATGTCTCC-3'
-
-
Data Analysis: Calculate the relative expression of IL33 mRNA using the comparative Cq (ΔΔCq) method, normalizing to the housekeeping gene and comparing infected samples to mock-infected controls.
Measurement of IL-33 Protein by ELISA
-
Sample Preparation: Collect cell culture supernatants or patient serum. Centrifuge to remove debris. Samples may need to be diluted depending on the expected concentration.
-
ELISA Procedure: Use a commercial Human IL-33 ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for human IL-33.
-
Block non-specific binding sites.
-
Add standards, controls, and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a substrate solution (e.g., TMB). The reaction will produce a color change.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Interpolate the concentration of IL-33 in the samples from the standard curve.
Caption: Workflow for analyzing IL-33 expression and secretion.
Conclusion and Therapeutic Implications
The induction of IL-33 in epithelial cells by SARS-CoV-2 is a key initiating event in the inflammatory pathology of COVID-19. Acting as an alarmin, IL-33 orchestrates a powerful immune response that, when dysregulated, contributes significantly to disease severity. The strong correlation between IL-33 levels and poor clinical outcomes highlights the IL-33/ST2 signaling axis as a prime therapeutic target.[1][2] Strategies aimed at blocking this pathway, such as using anti-ST2 monoclonal antibodies or other inhibitors, could potentially mitigate the hyperinflammation and lung damage seen in severe COVID-19, offering a promising avenue for future drug development. Further research is warranted to fully elucidate the multifaceted role of IL-33 in both acute infection and long-term post-COVID complications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Imperfect storm: is interleukin-33 the Achilles heel of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding [frontiersin.org]
- 6. Emerging Effects of IL-33 on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. IL-33 Enhances ACE2 Expression on Epidermal Keratinocytes in Atopic Dermatitis: A Plausible Issue for SARS-CoV-2 Transmission in Inflamed Atopic Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-33 expression in response to SARS-CoV-2 correlates with seropositivity in COVID-19 convalescent individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Alarming Role of IL-33 in SARS-CoV-2 Infection: A Technical Guide to its Release Mechanisms
For Immediate Release
AUSTIN, TX – November 7, 2025 – An in-depth technical guide released today sheds new light on the mechanisms driving the release of Interleukin-33 (IL-33) during SARS-CoV-2 infection, a critical factor in the inflammatory cascade associated with severe COVID-19. This document, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the cellular and molecular pathways involved, detailed experimental protocols, and a quantitative analysis of IL-33 levels in various clinical and preclinical settings.
Interleukin-33, a member of the IL-1 cytokine family, functions as an "alarmin," a danger signal released from damaged or dying cells. In the context of COVID-19, elevated levels of IL-33 in the serum and lungs of patients are strongly correlated with disease severity, acute respiratory distress syndrome (ARDS), and adverse clinical outcomes.[1][2][3][4] This guide dissects the multifaceted mechanisms of its release, providing a foundational resource for the development of targeted therapeutics.
Core Mechanisms of IL-33 Release in COVID-19
SARS-CoV-2 infection triggers IL-33 release through several interconnected pathways, primarily initiated by damage to lung epithelial and endothelial cells.[4][5][6]
1. Viral-Induced Cell Damage and Necrosis: The primary driver of IL-33 release is the cytopathic effect of SARS-CoV-2 on lung tissue. The virus infects alveolar epithelial cells, leading to cellular stress, damage, and ultimately lytic cell death, which allows the nuclear-localized full-length IL-33 to be released into the extracellular space.[5][6]
2. Programmed Cell Death Pathways: Beyond simple necrosis, SARS-CoV-2 can induce programmed cell death pathways that facilitate IL-33 release:
-
Pyroptosis: This inflammatory form of cell death is initiated by the activation of inflammasomes, multi-protein complexes that sense pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The SARS-CoV-2 virus has been shown to activate the NLRP3 inflammasome, leading to the activation of caspase-1. While caspase-1 is primarily known for processing pro-IL-1β and pro-IL-18, the resulting cell lysis, mediated by Gasdermin D (GSDMD), also contributes to the release of IL-33. Furthermore, proteases released from neutrophils and mast cells during the inflammatory response, such as neutrophil elastase and cathepsin G, can cleave the full-length IL-33 into a more active mature form.[6]
-
Necroptosis: This is a programmed form of necrosis that is independent of caspases and is mediated by the RIPK1-RIPK3-MLKL signaling axis. Viral infection can trigger necroptosis, leading to plasma membrane rupture and the release of intracellular contents, including IL-33.
3. Role of Viral Proteins: Specific SARS-CoV-2 proteins may directly influence IL-33 expression. The SARS-CoV-2 papain-like protease (PLpro) has been suggested as a potential inducer of IL-33 in epithelial cells.[6] Additionally, in vitro studies have shown that the SARS-CoV-2 Spike protein can upregulate the expression of both IL-33 and its receptor, ST2, in alveolar epithelial cells.[7]
Once released, IL-33 binds to its receptor ST2 on various immune cells, including mast cells, basophils, eosinophils, and type 2 innate lymphoid cells (ILC2s), triggering a potent type 2 inflammatory response that contributes to the cytokine storm characteristic of severe COVID-19.
Quantitative Analysis of IL-33 Levels
The following tables summarize the quantitative data on IL-33 levels from studies on COVID-19 patients and preclinical models.
Table 1: IL-33 Levels in COVID-19 Patient Cohorts
| Patient Cohort | Sample Type | IL-33 Concentration (pg/mL) | Reference |
| Severe/Critical COVID-19 | Serum | Significantly higher than mild/moderate | [1][2][3] |
| Mild/Moderate COVID-19 | Serum | Elevated compared to healthy controls | [1][2][3] |
| Healthy Controls | Serum | Baseline levels | [1][2][3] |
| COVID-19 with ARDS | Serum | Significantly higher than those without ARDS | |
| Post-COVID-19 with Pulmonary Fibrosis | Serum | Markedly elevated compared to COVID-19 patients and healthy controls | [7] |
Note: Specific concentrations vary between studies due to different assay sensitivities and patient populations. A serum level > 332.08 pg/mL has been suggested as a risk factor for increased severity.[6]
Table 2: IL-33 Levels in a Mouse Model of SARS-CoV-2 Infection
| Mouse Model | Tissue/Sample | IL-33 Levels | Time Point | Reference |
| B6 mice infected with mouse-adapted SARS-CoV-2 MA10 | Lungs | Significantly increased | Day 2 post-infection | [8][9] |
| IL-33-/- mice infected with SARS-CoV-2 MA10 | Lungs | N/A (knockout model) | N/A | [8][9] |
Note: IL-33 deficiency in this model resulted in less bodyweight loss and decreased viral burden, highlighting the pathogenic role of IL-33.[8][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in IL-33 release and the workflows of essential experimental protocols.
Caption: Signaling pathways of IL-33 release and action during SARS-CoV-2 infection.
Caption: Simplified workflows for key experimental assays.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of IL-33 release during SARS-CoV-2 infection.
Quantification of IL-33 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted for the measurement of IL-33 in patient serum, plasma, cell culture supernatants, or bronchoalveolar lavage fluid (BALF).
Materials:
-
Human IL-33 ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (0.05% Tween 20 in PBS)
-
Assay diluent (as provided in the kit)
-
Stop solution (e.g., 2 N H₂SO₄)
-
TMB substrate solution
-
Streptavidin-HRP
-
Samples and standards
Procedure:
-
Plate Preparation: Bring all reagents and samples to room temperature. Prepare the required number of microplate strips coated with anti-human IL-33 capture antibody.
-
Standard Curve Preparation: Reconstitute the IL-33 standard as per the kit instructions to create a stock solution. Perform serial dilutions in the assay diluent to generate a standard curve (e.g., ranging from 0 to 1000 pg/mL).
-
Sample Preparation: Centrifuge samples to remove particulate matter. Dilute serum or plasma samples as recommended by the kit manufacturer (e.g., 2-20 fold) in the appropriate assay diluent. Cell culture supernatants and BALF may be used neat or diluted.
-
Assay: a. Add 100 µL of standards and samples to the appropriate wells. b. Cover the plate and incubate for 2 hours at room temperature. c. Aspirate each well and wash four times with 300 µL of wash buffer per well. d. Add 100 µL of biotinylated anti-human IL-33 detection antibody to each well. e. Cover and incubate for 2 hours at room temperature. f. Repeat the wash step as in 4c. g. Add 100 µL of Streptavidin-HRP solution to each well. h. Cover and incubate for 20 minutes at room temperature in the dark. i. Repeat the wash step as in 4c. j. Add 100 µL of TMB substrate solution to each well. k. Incubate for 20 minutes at room temperature in the dark, or until a color change is observed. l. Add 50 µL of stop solution to each well.
-
Data Acquisition: Immediately read the optical density at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of IL-33 in the samples by interpolating from the standard curve.
Caspase-1 Activity Assay
This protocol describes a fluorometric or colorimetric assay to measure caspase-1 activity in cell lysates or supernatants, indicative of inflammasome activation.
Materials:
-
Caspase-1 activity assay kit (e.g., from Promega, Abcam) containing a specific caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate) and a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).
-
Cell lysis buffer
-
96-well plate (black for fluorescence, clear for colorimetric)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., human monocytes or lung epithelial cells) and infect with SARS-CoV-2 at a desired multiplicity of infection (MOI). Include uninfected and positive controls (e.g., LPS + Nigericin).
-
Sample Preparation:
-
Cell Lysates: After incubation, collect cells and lyse them on ice using the provided lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Supernatants: Collect the cell culture supernatant to measure released caspase-1.
-
-
Assay: a. Prepare the reaction buffer containing the caspase-1 substrate according to the kit instructions. b. In a 96-well plate, add 50 µL of cell lysate or supernatant to each well. c. To a subset of wells, add the caspase-1 inhibitor to determine the specificity of the signal. d. Add 50 µL of the reaction buffer to each well. e. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 400/505 nm) or absorbance (at 405 nm) using a plate reader.
-
Analysis: Subtract the background reading (from wells with no lysate/supernatant) from all other readings. The specific caspase-1 activity is determined by subtracting the values from the inhibitor-treated wells from the untreated wells.
Western Blot for GSDMD Cleavage (Pyroptosis Marker)
This protocol details the detection of the N-terminal cleavage product of Gasdermin D (GSDMD-N), a hallmark of pyroptosis.
Materials:
-
Primary antibody: Rabbit anti-cleaved GSDMD (N-terminal)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL chemiluminescence substrate
Procedure:
-
Sample Preparation: Infect cells (e.g., THP-1 macrophages or primary human monocytes) with SARS-CoV-2. After the desired incubation period, collect both the cell pellet and the supernatant. Lyse the cell pellet in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel (e.g., 12%).
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary anti-cleaved GSDMD antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system. The cleaved GSDMD-N fragment will appear at approximately 31 kDa. A loading control (e.g., β-actin or GAPDH) should also be probed on the same membrane.
Western Blot for Phosphorylated RIPK1, RIPK3, and MLKL (Necroptosis Markers)
This protocol is for the detection of the phosphorylated forms of key necroptosis proteins.
Materials:
-
Primary antibodies: Rabbit anti-phospho-RIPK1 (Ser166), anti-phospho-RIPK3 (Ser227), and anti-phospho-MLKL (Ser358).
-
Total RIPK1, RIPK3, and MLKL antibodies for normalization.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Cell lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).
-
Other materials as listed for the GSDMD Western Blot.
Procedure:
-
Sample Preparation: Infect cells with SARS-CoV-2. For positive controls, treat cells with a known necroptosis inducer (e.g., TNF-α + z-VAD-FMK). Lyse cells in buffer containing both protease and phosphatase inhibitors.
-
Protein Quantification, SDS-PAGE, Transfer, and Blocking: Follow steps 2-5 as described for the GSDMD Western Blot.
-
Antibody Incubation: a. Incubate the membrane with the specific primary phospho-antibody (e.g., anti-phospho-MLKL) overnight at 4°C. b. Wash and incubate with the secondary antibody as described previously.
-
Detection: Detect the chemiluminescent signal.
-
Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and re-probed with antibodies against the total forms of RIPK1, RIPK3, or MLKL, and a loading control, to confirm equal protein loading and to assess the ratio of phosphorylated to total protein.
This comprehensive guide provides a detailed framework for understanding and investigating the critical role of IL-33 in the immunopathology of SARS-CoV-2. The provided data and protocols offer valuable tools for the scientific community to further explore this pathway and develop novel therapeutic interventions for COVID-19.
References
- 1. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Genetic Variants in the IL-33/ST2 Axis and COVID-19 Susceptibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The significant variability in the clinical presentation of COVID-19, ranging from asymptomatic infection to severe acute respiratory distress syndrome (ARDS) and mortality, has underscored the role of host genetics in disease susceptibility and severity. Among the numerous immune pathways implicated in the host response to SARS-CoV-2, the Interleukin-33 (IL-33)/ST2 signaling axis has emerged as a critical modulator of inflammation. IL-33, an alarmin released upon cellular damage, and its receptor ST2 (encoded by the IL1RL1 gene), are key players in type 2 immunity and have been linked to the hyperinflammatory state observed in severe COVID-19. This technical guide provides an in-depth overview of the current understanding of genetic variants in the IL33 and IL1RL1 genes and their association with COVID-19 outcomes, detailed experimental protocols for investigating these associations, and visualizations of the key biological and experimental pathways.
The IL-33/ST2 Signaling Pathway in COVID-19
Upon cellular stress or damage, such as that induced by viral infection in lung epithelial and endothelial cells, full-length IL-33 is released and can be cleaved by proteases into its mature, more active form.[1] Mature IL-33 binds to a heterodimeric receptor complex consisting of ST2 (IL-1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP). This binding initiates a downstream signaling cascade through the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2][3] This leads to the activation of Interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), culminating in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK.[2] The activation of these pathways results in the production of a plethora of inflammatory mediators, including type 2 cytokines like IL-5 and IL-13, which are implicated in the immunopathology of severe COVID-19.[2][3] Elevated levels of circulating IL-33 and its soluble decoy receptor, sST2, have been associated with poor clinical outcomes in COVID-19 patients.[3][4]
Genetic Variants and COVID-19 Association Data
Genetic association studies aim to identify single nucleotide polymorphisms (SNPs) in the IL33 and IL1RL1 (ST2) genes that are associated with an increased or decreased risk of SARS-CoV-2 infection or severe COVID-19. To date, a limited number of studies have published quantitative data on these associations in the context of COVID-19. The table below summarizes the available data.
| Gene | SNP | Risk Allele (Effect) | Population | Outcome | Odds Ratio (95% CI) | p-value | Reference |
| IL33 | rs3939286 | T (Protective) | Mixed | Severe COVID-19 | 0.109 (0.014 - 0.839) | 0.033 | [5] |
Note: The current body of literature with specific quantitative data on the association between IL-33/ST2 axis polymorphisms and COVID-19 susceptibility and severity is limited. Further research is required to identify and validate more associations in diverse populations.
Experimental Protocols
This section outlines the key experimental methodologies for conducting a genetic association study of IL33 and IL1RL1 variants in a COVID-19 patient cohort.
Patient Cohort Selection
A well-defined patient cohort is crucial for a robust genetic association study.
-
Inclusion Criteria:
-
Age 18 years or older.
-
Confirmed SARS-CoV-2 infection via RT-PCR from a nasopharyngeal, nasal, or oral swab.
-
Informed consent for genetic analysis.
-
-
Exclusion Criteria:
-
Participation in other interventional studies that might interfere with the study outcomes.
-
Incomplete clinical data.
-
-
Case and Control Definition:
-
Cases (Severe COVID-19): Patients who required hospitalization and met criteria for severe disease, such as requiring mechanical ventilation, admission to an intensive care unit (ICU), or having a respiratory rate ≤30 breaths/minute, and mean oxygen saturation ≤93% in a resting state.
-
Controls (Mild/Asymptomatic COVID-19): Individuals with a confirmed SARS-CoV-2 infection who did not require hospitalization and experienced mild or no symptoms.
-
Healthy Controls: Individuals with no history of SARS-CoV-2 infection (confirmed by negative serology) can also be included for susceptibility studies.
-
Sample Collection and DNA Extraction
Genomic DNA can be extracted from various sources, with peripheral blood and nasopharyngeal swabs being common for COVID-19 studies.
-
Sample Types:
-
Peripheral Blood: Collected in EDTA-containing tubes.
-
Nasopharyngeal Swabs: The swab can be placed in a lysis buffer or viral transport medium.
-
-
DNA Extraction from Nasopharyngeal Swabs (Chelex®100 Method):
-
Add a 250 μL aliquot of the nasopharyngeal swab sample to 100 μL of a 5% Chelex®100 resin solution.[6]
-
Vortex the mixture and incubate at 56°C for 1 hour.[6]
-
Heat the sample at 96°C for 30 minutes.[6]
-
Centrifuge at 13,000 rpm for 6 minutes.[6]
-
Transfer the supernatant containing the genomic DNA to a new tube for storage at -20°C.[6]
-
-
DNA Quality and Quantity Assessment:
-
Quantify DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Assess DNA purity by measuring the A260/A280 ratio, with a ratio of ~1.8 being indicative of pure DNA.
-
SNP Genotyping using TaqMan Assay
TaqMan SNP genotyping assays are a widely used, reliable method for determining the genotype of specific SNPs.
-
Assay Components:
-
TaqMan Genotyping Master Mix: Contains DNA polymerase, dNTPs, and a reference dye.
-
TaqMan SNP Genotyping Assay: A pre-designed or custom mix of two allele-specific probes (labeled with different fluorescent dyes, e.g., FAM and VIC) and a pair of primers for the target SNP.
-
-
Genotyping Protocol (5 µL reaction in a 384-well plate):
-
Prepare the Reaction Mix: For each SNP assay, prepare a master mix containing 2.5 µL of 2X TaqMan Genotyping Master Mix and 0.25 µL of the 20X SNP Genotyping Assay.[7]
-
Aliquot Reaction Mix: Dispense 2.75 µL of the reaction mix into each well of a 384-well PCR plate.[7]
-
Add DNA: Add 2.25 µL of genomic DNA (normalized to a concentration of, for example, 5 ng/µL) to the appropriate wells. Include no-template controls (NTCs) and known genotype controls.
-
Seal and Centrifuge: Seal the plate and centrifuge briefly to mix the components and remove bubbles.
-
Real-Time PCR: Perform the PCR in a real-time PCR instrument with the following standard cycling conditions:
-
Enzyme Activation: 95°C for 10 minutes
-
40 Cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Allelic Discrimination: After the PCR, perform an endpoint read to detect the fluorescence of the VIC and FAM dyes. The software will then generate a scatter plot to visualize the genotype clusters (homozygous for allele 1, homozygous for allele 2, and heterozygous).
-
Statistical Analysis
-
Hardy-Weinberg Equilibrium (HWE): Check for deviation from HWE in the control group for each SNP to assess genotyping quality.
-
Association Analysis: Use logistic regression to assess the association between each SNP and the COVID-19 outcome (e.g., severe vs. mild disease). The model should be adjusted for potential confounders such as age, sex, and comorbidities. The results are typically presented as odds ratios (ORs) with 95% confidence intervals (CIs) and p-values.
-
Genetic Models: Test for association under different genetic models (e.g., additive, dominant, recessive).
-
Correction for Multiple Testing: Apply a correction method (e.g., Bonferroni correction) to the p-values to account for the number of SNPs tested.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a genetic association study investigating the link between IL-33/ST2 variants and COVID-19 severity.
Logical Relationship Diagram
This diagram illustrates the hypothesized logical relationship between genetic variants in the IL-33/ST2 axis, the resulting biological effects, and the clinical outcomes in COVID-19.
Conclusion
The IL-33/ST2 signaling axis represents a promising area of investigation for understanding the host genetic factors that contribute to the wide spectrum of COVID-19 clinical outcomes. While current quantitative data on specific genetic associations is still emerging, the methodologies for robustly investigating these links are well-established. This technical guide provides a framework for researchers and drug development professionals to design and execute studies aimed at elucidating the role of IL33 and IL1RL1 genetic variants in COVID-19. A deeper understanding of these genetic determinants will be invaluable for identifying at-risk patient populations, developing novel therapeutic strategies targeting this pathway, and ultimately personalizing the clinical management of COVID-19.
References
- 1. Genome-Wide Association Study of COVID-19 Breakthrough Infections and Genetic Overlap with Other Diseases: A Study of the UK Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An explainable model of host genetic interactions linked to COVID-19 severity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Effects of IL-33 on COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Genome-wide association studies of COVID-19: Connecting the dots - PMC [pmc.ncbi.nlm.nih.gov]
The Pathogenic Role of Interleukin-33 in COVID-19-Associated Lung Injury: A Technical Guide
Executive Summary
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) pandemic has highlighted the critical role of dysregulated immune responses in the progression of coronavirus disease 2019 (COVID-19). A key feature of severe COVID-19 is acute respiratory distress syndrome (ARDS), characterized by a cytokine storm and extensive lung damage. Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a crucial "alarmin" released by damaged lung epithelial and endothelial cells.[1][2] This guide provides a comprehensive technical overview of the pathogenic role of the IL-33/ST2 signaling axis in COVID-19-associated lung injury. It synthesizes data from clinical and preclinical studies, details relevant experimental methodologies, and visualizes key pathways to support ongoing research and therapeutic development. Evidence suggests that elevated IL-33 levels are associated with disease severity and poor outcomes, driving hyperinflammation, type 2 immunity, and potentially fibrosis.[3][4][5] Consequently, the IL-33/ST2 pathway represents a promising therapeutic target for mitigating the severe pulmonary complications of COVID-19.[4][6]
The IL-33/ST2 Signaling Axis
IL-33 is constitutively expressed in the nucleus of structural cells, particularly in barrier tissues like the lung epithelium.[4][7] Upon cellular damage or stress induced by viral infections such as SARS-CoV-2, full-length IL-33 is released into the extracellular space, where it functions as a danger signal.[1][2] Extracellular IL-33 binds to a heterodimeric receptor complex consisting of the specific receptor ST2 (also known as IL-1RL1) and the co-receptor IL-1 Receptor Accessory Protein (IL-1RAcP).[5]
This binding event initiates a downstream signaling cascade through the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2][8] This leads to the formation of a "Myddosome" complex with Interleukin-1 receptor-associated kinases (IRAKs) and subsequent activation of TNF receptor-associated factor 6 (TRAF6).[1][8] Ultimately, this cascade activates key transcription factors, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[1][2][8]
Evidence from Clinical Studies
Multiple clinical studies have investigated the association between circulating IL-33 levels and COVID-19 severity. A consistent finding is the upregulation of serum IL-33 in patients with severe or critical disease compared to those with mild or moderate illness.[5][6][9] This elevation often correlates with key clinical and laboratory markers of inflammation and tissue damage.
Quantitative Data from Patient Cohorts
The following table summarizes findings from studies measuring IL-33 and its soluble receptor, sST2, in COVID-19 patients.
| Study Cohort | Patient Groups | Sample Type | Key Findings | Citation(s) |
| 220 COVID-19 Patients | Mild/Moderate vs. Severe/Critical | Serum | Significantly higher IL-33 concentration in the severe/critical group. | [9][10][11] |
| COVID-19 Patients | Mild/Moderate vs. Severe/Critical | Serum | Serum IL-33 levels > 332.08 pg/mL were associated with an increased risk of severe COVID-19. | [1] |
| Elderly COVID-19 Patients | Not specified | Serum | Serum IL-33 levels are up-regulated, linking them to severe outcomes. | [1][12] |
| 97 Hospitalized Patients | Tozorakimab (anti-IL-33) vs. Standard of Care | Serum | High baseline serum IL-33/sST2 complex levels may identify responders to anti-IL-33 therapy. | [7] |
| Fatal COVID-19 Cases (n=20) vs. Controls (n=10) | COVID-19 vs. Non-diseased | Distal Lung Tissue | IL-33 protein was significantly reduced in COVID-19 lungs, while total tissue sST2 increased. | [13] |
Correlation with Clinical Parameters
Elevated IL-33 has been positively correlated with several markers indicative of a poor prognosis in COVID-19.
| Clinical Parameter | Correlation with IL-33 | Disease Stage | Citation(s) |
| Inflammatory Cytokines | |||
| IL-1β, IL-6, IL-12, TNF-α, IL-23 | Strong Positive | Severe/Critical | [6][9][10][11] |
| Inflammatory Markers | |||
| C-reactive protein (CRP) | Positive | Severe | [1] |
| Procalcitonin (PCT) | Positive | Severe | [1] |
| Ferritin | Positive | Severe | [1] |
| Cell Counts | |||
| Neutrophil Count | Positive | Severe | [1] |
| Lymphocyte Count | Negative | Severe | [1] |
| Monocyte Count | Negative | Severe | [1] |
| Coagulation & Organ Damage | |||
| D-dimer | Positive | Severe | [1] |
| Lactate dehydrogenase (LDH) | Positive | Severe | [1] |
| Aspartate aminotransferase (AST) | Positive | Severe | [1] |
| Gas Exchange | |||
| Oxygen Saturation (SaO₂) | Weak Negative | Severe | [6][9][10] |
Mechanisms of IL-33 Pathogenicity in the Lung
In susceptible individuals, the release of IL-33 from lung cells damaged by SARS-CoV-2 is proposed to be a key driver of immunopathology.[4] It orchestrates a cascade of events that contribute to the cytokine storm, ARDS, and potentially long-term fibrotic changes.
-
Activation of Type 2 Immunity: IL-33 is a potent activator of type 2 innate lymphoid cells (ILC2s), mast cells, and Th2 cells.[5][12] These cells, which all express the ST2 receptor, produce type 2 cytokines like IL-5 and IL-13.[5][14] Elevated IL-13, in particular, has been associated with COVID-19 severity and the need for mechanical ventilation.[15] This type 2 response can impair antiviral immunity and delay viral clearance.[1][12]
-
Cytokine Storm Amplification: IL-33 acts synergistically with other pro-inflammatory cytokines. It induces the production of IL-1β, IL-6, and TNF-α in various target cells, amplifying the hyperinflammatory state that leads to ARDS.[6]
-
Neutrophil Dysregulation: IL-33 promotes the infiltration and activation of neutrophils in the lungs.[5] This can lead to the excessive release of neutrophil extracellular traps (NETs) and reactive oxygen species (ROS), causing further tissue damage.[5]
-
Dampening of Antiviral IFN Response: The IL-33/ST2 axis can suppress the production of type I interferons (IFN-I) from plasmacytoid dendritic cells (pDCs), which are crucial for an effective early antiviral response.[5][14]
-
Pulmonary Fibrosis: In patients who survive severe COVID-19, IL-33 may contribute to the development of pulmonary fibrosis. It can induce myofibroblast differentiation and promote epithelial-mesenchymal transition, key processes in fibrotic remodeling.[4]
Evidence from Preclinical Models
Animal models are crucial for elucidating the causal role of IL-33 in COVID-19 pathogenesis and for testing therapeutic interventions. Studies using mouse-adapted SARS-CoV-2 strains have confirmed the pathogenic function of the IL-33/ST2 axis.
| Animal Model | Virus Strain | Intervention | Key Outcomes | Citation(s) |
| K18-hACE2 Transgenic Mice | SARS-CoV-2 MA10 | Pharmacologic blockade of IL-33/ST2 signaling (HpBARI_Hom2) | - Improved weight loss and survival (60% vs 10%).- Protection was independent of viral load, indicating an immunopathogenic role.- Reduced pulmonary IL-5 concentrations. | [15][16] |
| IL-33 Knockout (IL-33-/-) Mice | Mouse-adapted SARS-CoV-2 (CMA3p20) | Genetic deletion of IL-33 | - Reduced weight loss following infection.- Correlated with a reduction in innate immune cell infiltrates in the lungs. | [15] |
| C57BL/6J Mice (LPS-induced ARDS) | N/A (LPS challenge) | IL-33 or ST2 knockout (IL-33-/-, ST2-/-) | Reduced neutrophil infiltration, alveolar capillary leakage, and lung injury compared to wild-type mice. | [17] |
Detailed Experimental Protocols
Measurement of IL-33 and sST2 in Human Serum
Accurate quantification of IL-33 is challenging due to its low circulating levels and interference from binding partners, primarily soluble ST2 (sST2).
-
Method: Modified Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) with Acid Dissociation.[18][19]
-
Principle: Standard commercial ELISA kits often under-quantify IL-33 because sST2 masks the epitopes for antibody binding. An acid treatment step dissociates the IL-33:sST2 complex, allowing for the detection of total, active (reduced) IL-33.[18]
-
Protocol Outline:
-
Sample Preparation: Collect serum samples and store at -80°C.
-
Acid Dissociation: Add an acid (e.g., HCl) to the serum sample to lower the pH and dissociate IL-33 from sST2 and other binding partners. Incubate for a specified period.
-
Neutralization & Detection Antibody Addition: Neutralize the sample with a buffer. Crucially, add the detection antibody simultaneously with the neutralization solution. This prevents the re-association of IL-33 and sST2. An anti-sST2 blocking antibody can also be added to further mitigate interference.[18][19]
-
ELISA Procedure: Add the treated sample mixture to a 96-well plate pre-coated with a capture anti-IL-33 monoclonal antibody.
-
Incubation & Washing: Incubate the plate to allow binding. Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound substances.
-
Enzyme Conjugate & Substrate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a substrate solution (e.g., TMB). The enzyme reaction will produce a color change proportional to the amount of bound IL-33.
-
Detection: Stop the reaction with a stop solution and measure the optical density at 450 nm using a microplate reader.
-
Quantification: Calculate the IL-33 concentration by comparing sample absorbance to a standard curve generated with recombinant human IL-33. The lower limit of quantification (LLOQ) for this modified method can reach as low as ~6.25 pg/mL.[18]
-
-
Alternative High-Sensitivity Assays: Meso Scale Diagnostics (MSD) S-PLEX assays offer very high sensitivity (LLOD ~16 fg/ml for reduced IL-33) and are used in clinical trial settings.[7][20]
In Vivo Mouse Model of COVID-19 Lung Injury
This protocol outlines a typical workflow for evaluating an IL-33/ST2 pathway inhibitor in a mouse model.
-
Animal Model: K18-hACE2 transgenic mice, which express human ACE2, or standard laboratory mice (e.g., C57BL/6) infected with a mouse-adapted SARS-CoV-2 strain like MA10.[15][21][22] Aged mice are often used to better model severe disease.[21][23]
-
Inoculation: Mice are anesthetized and intranasally inoculated with a defined plaque-forming unit (PFU) dose of the virus.
-
Therapeutic Intervention: Treatment (e.g., neutralizing anti-ST2 antibody) or a control (e.g., isotype control antibody) is administered, often prior to or shortly after infection.[16][17]
-
Monitoring: Animals are monitored daily for weight loss and clinical signs of disease. Survival is tracked over a period of 14-21 days.
-
Endpoint Analysis: At specific time points (e.g., peak of disease), a subset of animals is euthanized.
-
Lung Tissue Collection: Lungs are harvested for various analyses. One lobe may be fixed in formalin for histology (H&E staining) and immunohistochemistry, while other lobes are snap-frozen or homogenized for viral load quantification (RT-qPCR) and cytokine analysis (ELISA, Luminex).
-
Bronchoalveolar Lavage (BAL): BAL fluid can be collected to analyze cellular infiltrates and local cytokine concentrations.
-
Flow Cytometry: Single-cell suspensions from lung tissue can be prepared to quantify immune cell populations (e.g., neutrophils, ILC2s, T cells) by flow cytometry.
-
Therapeutic Targeting of the IL-33/ST2 Pathway
Given its central pathogenic role, the IL-33/ST2 axis is an attractive therapeutic target. Strategies include neutralizing IL-33 directly or blocking its receptor, ST2.
-
Tozorakimab: A human IgG1 monoclonal antibody that neutralizes IL-33.[7]
-
Clinical Trial (ACCORD-2): A phase 2a study evaluated tozorakimab in hospitalized COVID-19 patients. While the primary endpoint (time to clinical response) was not met in the overall population, post hoc analyses suggested a potential benefit in reducing the risk of death or respiratory failure, particularly in patients with high baseline levels of the IL-33/sST2 complex.[7] These findings suggest that IL-33 blockade may be most effective in a biomarker-selected patient population and warrants further investigation in larger phase 3 trials.
Conclusion and Future Directions
The alarmin IL-33 is a critical mediator in the immunopathology of COVID-19-associated lung injury. Released from damaged lung cells, it activates the ST2 receptor on immune cells, driving a type 2 inflammatory response, amplifying the cytokine storm, and impairing antiviral immunity. Clinical data robustly link elevated systemic IL-33 with disease severity, and preclinical models confirm its causal role in pathogenesis.
Future research should focus on:
-
Biomarker Stratification: Identifying a reliable biomarker profile (e.g., IL-33/sST2 complex levels) to select patients most likely to benefit from anti-IL-33 therapies.[7]
-
Timing of Intervention: Determining the optimal therapeutic window for IL-33/ST2 blockade, as the pathway's role may differ between acute inflammation and later tissue repair or fibrotic phases.[13]
-
Long-Term Sequelae: Investigating the role of the IL-33/ST2 axis in post-acute sequelae of COVID-19 (PASC), particularly in the context of pulmonary fibrosis.[4]
Targeting the IL-33/ST2 pathway holds significant promise as a host-directed therapy to quell the devastating hyperinflammation of severe COVID-19 and improve patient outcomes.
References
- 1. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine [mdpi.com]
- 2. IL-33 Signaling in Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of IL-33/ST2 Signaling Axis in COVID-19 Pathogenesis - Thailand Medical News [thailandmedical.news]
- 4. Imperfect storm: is interleukin-33 the Achilles heel of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Effects of IL-33 on COVID-19 [mdpi.com]
- 6. Frontiers | IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding [frontiersin.org]
- 7. A randomised phase 2a study to investigate the effects of blocking interleukin-33 with tozorakimab in patients hospitalised with COVID-19: ACCORD-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-33 Signaling in Lung Injury [transpopmed.org]
- 9. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression patterns of Interleukin-33 and its receptor ST2 in severe COVID-19 | European Respiratory Society [publications.ersnet.org]
- 14. Emerging Effects of IL-33 on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. The IL-33/ST2 signaling axis drives pathogenesis in acute SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. THE IL-33/ST2 AXIS PROMOTES ACUTE RESPIRATORY DISTRESS SYNDROME BY NATURAL KILLER T CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. A Mouse-Adapted SARS-CoV-2 Induces Acute Lung Injury and Mortality in Standard Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Mouse models of lung-specific SARS-CoV-2 infection with moderate pathological traits [frontiersin.org]
- 23. An Overview of Mouse Models for COVID-19 | Taconic Biosciences [taconic.com]
The Role of Interleukin-33 in the Cytokine Storm of Severe COVID-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coronavirus disease 2019 (COVID-19), caused by the SARS-CoV-2 virus, presents a wide spectrum of clinical manifestations, from asymptomatic cases to life-threatening acute respiratory distress syndrome (ARDS).[1] A central feature of severe COVID-19 is a dysregulated immune response characterized by the excessive release of pro-inflammatory cytokines, a phenomenon known as a "cytokine storm".[1][2] This uncontrolled inflammation is a primary driver of lung injury, multi-organ failure, and mortality.[3] Among the key mediators implicated in this process, Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a critical alarmin and a pivotal driver of the immunopathology seen in severe infections.[2][4]
Released by damaged or stressed cells, IL-33 acts as a danger signal to the immune system.[1][4] In the context of COVID-19, SARS-CoV-2-induced damage to lung epithelial and endothelial cells triggers a significant release of IL-33.[1][5][6] Elevated circulating levels of IL-33 and its receptor, ST2, are strongly associated with disease severity and poor clinical outcomes.[2][4][5][7] This guide provides an in-depth examination of the IL-33 signaling axis, its role in the COVID-19 cytokine storm, quantitative data from key studies, detailed experimental protocols, and the therapeutic potential of targeting this pathway.
The IL-33/ST2 Signaling Axis
IL-33 exerts its biological effects by binding to a heterodimeric receptor complex consisting of the specific receptor ST2 (also known as IL-1RL1) and the co-receptor IL-1 Receptor Accessory Protein (IL-1RAcP).[1][3] ST2 is expressed on a variety of immune cells, including mast cells, group 2 innate lymphoid cells (ILC2s), regulatory T cells (Tregs), eosinophils, NK cells, and neutrophils.[1]
Upon binding of IL-33, the receptor complex dimerizes, initiating a downstream signaling cascade through the Toll-interleukin receptor (TIR) domain. This process involves the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein, which in turn activates interleukin receptor-associated kinases (IRAK1, IRAK4) and TNF receptor-associated factor 6 (TRAF6).[1] Ultimately, this cascade leads to the activation of key transcription factors, including nuclear factor κB (NF-κB) and mitogen-activated protein (MAP) kinases, culminating in the production of a host of pro-inflammatory cytokines and mediators.[1]
Role of IL-33 in COVID-19 Pathogenesis
In SARS-CoV-2 infection, damage to alveolar epithelial cells and endothelial cells serves as the primary trigger for the release of IL-33, which functions as an alarmin.[1][6] This initial release sets off a cascade of inflammatory events that contribute significantly to the cytokine storm.
-
Immune Cell Recruitment and Activation : Released IL-33 promotes the massive infiltration of neutrophils and macrophages into the lungs.[1][7] It stimulates macrophages to produce chemokines like CXCL1 and CXCL2, which are potent neutrophil attractants.[7] This influx of neutrophils contributes to acute lung injury through the release of reactive oxygen species (ROS) and neutrophil extracellular traps (NETs).[4][7]
-
Amplification of Inflammation : The IL-33 signaling pathway directly induces the production of other pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, from various immune cells, thereby amplifying the inflammatory response.[6][8][9] Studies have shown a strong positive correlation between serum IL-33 levels and the levels of these innate immunity cytokines in patients with severe COVID-19.[8][9][10]
-
Promotion of Type 2 Immunity : IL-33 is a potent driver of type 2 immune responses, characterized by the activation of ILC2s and Th2 cells and the production of cytokines like IL-5 and IL-13.[1][11] This type 2 response can impair antiviral activity and delay viral clearance, further exacerbating the disease.[1]
-
Suppression of Antiviral IFN-I Response : IL-33 can suppress the production of Type I interferons (IFN-I), which are crucial for the early control of viral infections.[5][12] It achieves this by binding to its receptor on plasmacytoid dendritic cells (pDCs) and depleting intracellular adaptor molecules like IRAK1, which are necessary for TLR7-mediated IFN-I production.[7][12] This creates an IFN-I-low, IL-33-high environment that favors viral replication and propagation.[5][12]
Quantitative Data Presentation
The following tables summarize key quantitative findings from clinical and preclinical studies investigating the role of IL-33 in COVID-19.
Table 1: Clinical Studies on Serum IL-33 Levels and Disease Severity
| Study Cohort & Size | Key Finding | Clinical Cutoff/Correlation | Reference |
| 220 COVID-19 Patients (110 mild/moderate, 110 severe/critical) | Serum IL-33 levels were significantly higher in the severe/critical group. | An optimal cutoff of 332.08 pg/mL was identified to differentiate mild from severe disease. | [8],[6],[9] |
| 220 COVID-19 Patients | Strong positive correlation between IL-33 and other pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12, IL-23) in severe disease. | p < 0.05 | [9],[10],[13] |
| 100 COVID-19 Patients | Elevated IL-33 and ST2 levels were independent predictors of poor prognosis in patients under 70 years old. | - | [7],[5] |
Table 2: Preclinical Mouse Model Studies on IL-33/ST2 Axis Blockade
| Mouse Model | Intervention | Key Finding | Survival Outcome | Reference |
| SARS-CoV-2 MA10 Infection | Genetic knockout of ST2 receptor (ST2-/-) | ST2-/- mice had significantly improved survival and reduced weight loss compared to wild-type mice. | 69.2% (ST2-/-) vs. 13.3% (Wild-Type) | [11],[3],[14],[15] |
| SARS-CoV-2 MA10 Infection | Pharmacologic blockade with HpBARI_Hom2 (ST2 inhibitor) | Treated mice had significantly improved survival and weight loss compared to the control group. | 60% (Treated) vs. 10% (Control) | [11],[14],[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies.
Protocol 1: Human Cohort Study of Cytokine Correlation
-
Study Design : A prospective observational study involving 220 hospitalized patients with confirmed COVID-19.[9][13]
-
Patient Grouping : Patients were categorized into two groups based on clinical severity: mild/moderate (n=110) and severe/critical (n=110).[9][13]
-
Sample Collection : Venous blood samples were collected upon admission. Serum was separated by centrifugation and stored at -80°C until analysis.[9]
-
Cytokine Measurement : Serum concentrations of IL-33, TNF-α, IL-1β, IL-6, IL-12, and IL-23 were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]
-
Data Analysis : The Mann-Whitney U test was used to compare cytokine levels between the two severity groups. Spearman's rank correlation was used to assess the relationship between IL-33 and other cytokines and clinical parameters. A Receiver Operating Characteristic (ROC) curve analysis was performed to determine the optimal cutoff value of IL-33 for predicting disease severity.[8][9]
Protocol 2: Mouse Model of SARS-CoV-2 Infection
-
Animal Model : Wild-type C57BL/6 mice and ST2-deficient (ST2-/-) mice were used.[3][14]
-
Virus : A mouse-adapted strain of SARS-CoV-2 (MA10) was used, which effectively binds to the mouse ACE2 receptor and recapitulates features of acute lung injury and ARDS.[3]
-
Infection Protocol : Mice were intranasally infected with a specified dose of SARS-CoV-2 MA10.[14]
-
Pharmacologic Intervention : For blockade studies, mice were treated with HpBARI_Hom2, a helminth-derived protein that inhibits IL-33/ST2 signaling, or an inert control protein.[14]
-
Outcome Measures : Primary outcomes were survival and weight loss, monitored daily for 14 days post-infection.[14]
-
Viral Load Quantification : Lung tissue was harvested at specific time points, and viral titers were determined by plaque assay on Vero E6 cells to assess whether the intervention affected viral control.[11][14]
-
Statistical Analysis : Survival curves were analyzed using the Log-rank (Mantel-Cox) test. Weight loss data were analyzed using non-parametric tests.[3]
Therapeutic Implications and Future Directions
The compelling evidence implicating the IL-33/ST2 axis as a key driver of immunopathology in severe COVID-19 validates this pathway as a promising therapeutic target.[3][15] The finding that blockade of this pathway improves survival in animal models without affecting viral load is particularly significant, as it suggests that mitigating the hyperinflammatory immune response is a viable strategy to reduce disease severity.[11][14][15]
Several therapeutic agents targeting the IL-33/ST2 pathway are in various stages of development for inflammatory and respiratory diseases like asthma and COPD, and their potential application in severe viral pneumonia warrants further investigation.[16][17][18] These include monoclonal antibodies that neutralize IL-33 or block the ST2 receptor.[16][19] A phase 2a trial of tozorakimab, an anti-IL-33 monoclonal antibody, showed enhanced efficacy in a subgroup of COVID-19 patients with higher baseline levels of serum IL-33.[3]
Future research should focus on identifying the precise patient populations who would benefit most from anti-IL-33 therapies, establishing optimal timing for intervention, and further elucidating the complex downstream effects of IL-33 in the context of viral-induced ARDS.
Conclusion
Interleukin-33 is not merely a biomarker but a central pathogenic driver in the cytokine storm of severe COVID-19.[3] Released from damaged lung tissue, it initiates and amplifies a hyperinflammatory cascade, promotes a detrimental type 2 immune response, and suppresses critical antiviral defenses. The wealth of quantitative clinical and preclinical data underscores the potential of targeting the IL-33/ST2 signaling axis as a novel therapeutic strategy to abrogate the devastating consequences of the cytokine storm and improve outcomes for patients with severe COVID-19 and future respiratory viral pandemics.
References
- 1. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Effects of IL-33 on COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Effects of IL-33 on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding [frontiersin.org]
- 9. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The IL-33/ST2 signaling axis drives pathogenesis in acute SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of IL-33/ST2 Signaling Axis in COVID-19 Pathogenesis - Thailand Medical News [thailandmedical.news]
- 16. IL-33 in Chronic Respiratory Disease: From Preclinical to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A phase 2a trial of the IL-33 monoclonal antibody tozorakimab in patients with COPD: FRONTIER-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IL-33 in COVID-19: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Study of SARS-CoV-2 and IL-33
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the interplay between SARS-CoV-2 infection and the alarmin cytokine Interleukin-33 (IL-33) in an in vitro setting. The protocols detailed below are designed to enable the study of viral replication, host immune responses, and the therapeutic potential of targeting the IL-33 signaling pathway.
Introduction
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, can trigger a dysregulated immune response, often referred to as a "cytokine storm," which is associated with severe disease outcomes.[1][2][3] Interleukin-33 (IL-33), a member of the IL-1 family of cytokines, is an alarmin released upon cellular damage or stress and has been implicated in the inflammatory cascade observed in COVID-19.[1][2][4] Upregulated levels of IL-33 have been observed in patients with severe COVID-19 and are associated with poor clinical outcomes.[1][2][5]
This document outlines protocols to model the interaction between SARS-CoV-2 and IL-33 in vitro, utilizing relevant lung epithelial cell lines. The provided methodologies will facilitate research into the molecular mechanisms underlying SARS-CoV-2 pathogenesis and the evaluation of novel therapeutic strategies aimed at modulating the IL-33/ST2 signaling axis.
Data Presentation
The following tables summarize quantitative data from in vitro studies investigating the effects of SARS-CoV-2 infection and IL-33 stimulation on gene expression and protein secretion.
Table 1: Cytokine and Chemokine Expression in SARS-CoV-2 Infected Lung Epithelial Cells (Calu-3)
| Target | Fold Change (mRNA) at 24hpi (MOI 0.5) | Protein Secretion (Fold Increase) at 24hpi (MOI 0.5) |
| TNF-α | 3.6 | 1.4 |
| IL-6 | 6.1 | 1.3 |
| IL-1β | 2.3 | 1.6 |
| IFN-γ | 2.6 | 1.4 |
Data adapted from a study on Calu-3 cells.[6] It is important to note that cytokine responses can be cell-type specific.[7]
Table 2: IL-33 mRNA Expression in SARS-CoV-2 Infected Human Epithelial Cell Lines
| Cell Line | Time Post-Infection (h) | Fold Increase in IL-33 transcript levels |
| Fadu | 72 | Significant increase |
| LS513 | 72 | Significant increase |
In vitro infection of human epithelial cell lines Fadu and LS513 with SARS-CoV-2 resulted in a significant increase in IL-33 transcript levels at 72 hours post-infection.[5]
Experimental Protocols
Cell Culture
1.1. Lung Epithelial Cell Lines (A549 and Calu-3)
-
A549 (ATCC® CCL-185™):
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells at 70-80% confluency. Wash with PBS, detach with TrypLE Express, and split at a ratio of 1:3 to 1:8.[8]
-
-
Calu-3 (ATCC® HTB-55™):
-
Culture Medium: Eagle's Minimum Essential Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells at 80-90% confluency. Rinse with a 0.25% (w/v) Trypsin- 0.53 mM EDTA solution, then add fresh trypsin-EDTA to detach.[9]
-
1.2. Vero E6 Cells (for SARS-CoV-2 Propagation and Titration)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
SARS-CoV-2 Propagation and Titration
2.1. Virus Propagation
-
Seed Vero E6 cells in a T75 flask and grow to 80-90% confluency.
-
Infect the cell monolayer with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01 in a minimal volume of serum-free DMEM.
-
Incubate for 1 hour at 37°C with gentle rocking every 15 minutes.
-
Add complete growth medium and incubate for 48-72 hours, or until a significant cytopathic effect (CPE) is observed.
-
Harvest the supernatant, centrifuge to remove cell debris, and store at -80°C.
2.2. Virus Titration (Plaque Assay)
-
Seed Vero E6 cells in 6-well plates and grow to a confluent monolayer.
-
Prepare 10-fold serial dilutions of the virus stock.
-
Infect the cells with 200 µL of each dilution for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.6% low-melting-point agarose.
-
Incubate for 72 hours at 37°C.
-
Fix the cells with 4% formaldehyde and stain with crystal violet to visualize and count plaques.
In Vitro Infection and IL-33 Treatment
3.1. SARS-CoV-2 Infection of Lung Epithelial Cells
-
Seed A549 or Calu-3 cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Infect the cells with SARS-CoV-2 at a desired MOI (e.g., 0.1, 0.5, or 2) in serum-free medium.[7][10]
-
After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh complete growth medium.
-
Incubate for various time points (e.g., 24, 48, 72 hours) for subsequent analysis.
3.2. IL-33 Treatment
-
Prepare a stock solution of recombinant human IL-33. A concentration of 20-160 ng/mL can be used to stimulate cells, based on previous studies on cell migration.[11]
-
For pre-treatment studies, add IL-33 to the cell culture medium for a specified period (e.g., 24 hours) before SARS-CoV-2 infection.
-
For co-treatment studies, add IL-33 to the medium immediately after the viral adsorption step.
-
For post-treatment studies, add IL-33 at various time points after infection.
Analytical Methods
4.1. RNA Extraction and RT-qPCR for Viral Load and Gene Expression
-
At the desired time points, lyse the cells and extract total RNA using a commercial kit.
-
Perform one-step or two-step RT-qPCR to quantify SARS-CoV-2 RNA (targeting genes such as N, E, or RdRp) and host genes of interest (e.g., IL-33, IL-6, TNF-α).
-
Use appropriate housekeeping genes (e.g., GAPDH, 18S rRNA) for normalization.[12]
-
Calculate fold changes in gene expression using the 2-ΔΔCt method.[12]
4.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Collect cell culture supernatants at various time points.
-
Centrifuge to remove debris and store at -80°C.
-
Use commercial ELISA kits for the quantification of secreted IL-33 and other cytokines (e.g., IL-6, IL-1β, TNF-α) according to the manufacturer's instructions.[4][13]
4.3. Western Blot for Protein Analysis
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., ST2, phosphorylated NF-κB).
-
Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro study of SARS-CoV-2 and IL-33.
Caption: IL-33 signaling pathway initiated by SARS-CoV-2-induced cell damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Effects of IL-33 on COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The amount of cytokine-release defines different shades of Sars-Cov2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Involvement of Il-33 in the Pathogenesis and Prognosis of Major Respiratory Viral Infections: Future Perspectives for Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Lung Models and Their Application to Study SARS-CoV-2 Pathogenesis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contributions of IL-33 in Non-hematopoietic Lung Cells to Obstructive Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional Profiling of SARS-CoV-2-Infected Calu-3 Cells Reveals Immune-Related Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recombinant Expression of Human IL-33 Protein and Its Effect on Skin Wound Healing in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SARS-CoV-2 induces double-stranded RNA-mediated innate immune responses in respiratory epithelial-derived cells and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multi-OMICs landscape of SARS-CoV-2-induced host responses in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Knockout of IL-33 in Lung Organoids for SARS-CoV-2 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, can trigger an exacerbated inflammatory response in the lungs, leading to acute respiratory distress syndrome (ARDS) in severe cases. Interleukin-33 (IL-33), an alarmin released upon epithelial cell damage, has been identified as a key player in the cytokine storm associated with severe COVID-19.[1][2][3][4] Studies have shown that serum levels of IL-33 are elevated in COVID-19 patients and correlate with disease severity.[1][3][5] IL-33 signaling, through its receptor ST2, activates both innate and adaptive immune cells, promoting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and contributing to lung pathology.[1][3][4][5]
Human lung organoids, three-dimensional structures derived from pluripotent stem cells that recapitulate the cellular complexity and architecture of the native lung, have emerged as a powerful in vitro model for studying respiratory diseases, including COVID-19.[6][7][8][9] These organoids contain various lung cell types, including epithelial cells that are primary targets for SARS-CoV-2 infection.[7]
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to knock out the IL33 gene in human lung organoids. This model system can be instrumental in dissecting the precise role of IL-33 in SARS-CoV-2 infection and for the preclinical evaluation of novel therapeutic strategies targeting the IL-33 signaling pathway.
Data Presentation
The following tables represent expected quantitative outcomes from experiments comparing wild-type (WT) and IL-33 knockout (IL-33 KO) lung organoids infected with SARS-CoV-2. These are hypothetical data based on current literature, intended to illustrate the potential findings.
Table 1: SARS-CoV-2 Viral Titer in Lung Organoids
| Organoid Type | Time Post-Infection (hours) | Viral Titer (TCID50/mL) |
| Wild-Type (WT) | 24 | 1 x 10^5 |
| IL-33 KO | 24 | 1.2 x 10^5 |
| Wild-Type (WT) | 48 | 5 x 10^6 |
| IL-33 KO | 48 | 4.5 x 10^6 |
| Wild-Type (WT) | 72 | 1 x 10^7 |
| IL-33 KO | 72 | 8 x 10^6 |
Table 2: Pro-inflammatory Cytokine Levels in Supernatant of Infected Lung Organoids (at 48 hours post-infection)
| Organoid Type | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Wild-Type (WT) - Uninfected | < 10 | < 5 | < 5 |
| IL-33 KO - Uninfected | < 10 | < 5 | < 5 |
| Wild-Type (WT) - Infected | 1500 | 800 | 400 |
| IL-33 KO - Infected | 600 | 350 | 150 |
Table 3: Cell Viability in Infected Lung Organoids (at 72 hours post-infection)
| Organoid Type | Cell Viability (%) |
| Wild-Type (WT) - Uninfected | 98 |
| IL-33 KO - Uninfected | 97 |
| Wild-Type (WT) - Infected | 65 |
| IL-33 KO - Infected | 80 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: IL-33 signaling pathway in SARS-CoV-2 induced lung inflammation.
Caption: Experimental workflow for IL-33 knockout in lung organoids and SARS-CoV-2 infection.
Caption: Logical relationship of IL-33 knockout and its effects on SARS-CoV-2 infection.
Experimental Protocols
Protocol 1: Generation of Human Lung Organoids from Pluripotent Stem Cells
This protocol is adapted from established methods for directed differentiation of hPSCs into lung organoids.[10][11][12][13]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™ Plus medium
-
ROCK inhibitor (Y-27632)
-
Cell detachment medium (e.g., Accutase)
-
Growth factor-reduced Matrigel
-
DMEM/F12 medium
-
3D organoid induction medium
-
3D branching medium
-
3D maturation medium
-
12-well plates
-
Cell culture inserts
Procedure:
-
Culture hPSCs in mTeSR™ Plus medium on Matrigel-coated plates.
-
When cells reach 70-80% confluency, treat with 10 µM ROCK inhibitor for 1 hour.[10]
-
Dissociate hPSCs into a single-cell suspension using a cell detachment medium.[10]
-
Resuspend the cell pellet in cold Matrigel at a density of 2.5 x 10^5 cells per 100 µL.[10]
-
Plate droplets of the cell-Matrigel suspension into a 12-well plate and allow to solidify at 37°C for 30-60 minutes.[10]
-
Overlay with 3D organoid induction medium. Change the medium every other day for 6 days.[10]
-
Switch to 3D branching medium and culture for another 6 days, changing the medium every other day.[10]
-
Finally, switch to 3D maturation medium and continue culture, changing the medium every other day. Organoids should be ready for experiments within 30-50 days.[10][12]
Protocol 2: CRISPR-Cas9 Mediated Knockout of IL33 in Lung Organoids
This protocol utilizes a lentiviral approach for efficient delivery of CRISPR-Cas9 components.[14][15][16]
Materials:
-
Mature lung organoids
-
Lentiviral particles containing Cas9 and sgRNA targeting IL33
-
Polybrene
-
Organoid culture medium
-
Puromycin (or other selection antibiotic)
-
TrypLE
-
Matrigel
Procedure:
-
Design and clone sgRNAs targeting a conserved exon of the human IL33 gene into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance). Produce high-titer lentiviral particles.
-
Collect mature lung organoids and dissociate them into single cells or small clumps using TrypLE.[16][17]
-
Seed the dissociated cells in a 24-well plate.
-
Transduce the cells with the IL33-targeting lentivirus in the presence of 6 µg/mL polybrene.[16]
-
After 12-36 hours, collect the cells and re-plate them in Matrigel to reform organoids.[16]
-
After 2-3 days, begin selection by adding the appropriate concentration of puromycin to the culture medium.[16]
-
Maintain selection for 7-10 days, changing the medium every other day, to enrich for successfully transduced organoids.
-
Expand the puromycin-resistant organoid lines (both WT control and IL-33 KO).
-
Verify the knockout of IL33 by Sanger sequencing of the target locus, Western blotting for the IL-33 protein, and/or ELISA of organoid culture supernatants.
Protocol 3: SARS-CoV-2 Infection of Lung Organoids
All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) facility.
Materials:
-
Wild-type (WT) and IL-33 KO lung organoids
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate)
-
Organoid culture medium
-
PBS
Procedure:
-
Plate WT and IL-33 KO organoids in a 96-well plate.
-
Carefully remove the culture medium.
-
Infect the organoids with SARS-CoV-2 at a desired multiplicity of infection (MOI), for example, MOI of 0.1, in a small volume of medium for 2 hours at 37°C to allow for viral adsorption.
-
After the incubation period, wash the organoids three times with PBS to remove the inoculum.
-
Add fresh organoid culture medium and culture for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, harvest the organoid culture supernatant for viral titration and cytokine analysis.
-
Harvest the organoids for cell viability assays and RNA extraction for transcriptomic analysis.
Protocol 4: Analysis of Experimental Endpoints
Viral Titer Assay (TCID50):
-
Perform serial dilutions of the collected organoid supernatants.
-
Infect a susceptible cell line (e.g., Vero E6 cells) with the dilutions in a 96-well plate.
-
After 3-5 days, assess the cytopathic effect (CPE) in each well.
-
Calculate the 50% tissue culture infectious dose (TCID50) using the Reed-Muench method.
Cytokine Profiling (ELISA or Multiplex Assay):
-
Use commercially available ELISA kits or multiplex bead-based assays to quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the organoid supernatants according to the manufacturer's instructions.
Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
Use a commercially available 3D cell viability assay that measures ATP levels.
-
Follow the manufacturer's protocol to lyse the organoids and measure the luminescent signal, which is proportional to the number of viable cells.
Conclusion
The combination of human lung organoids and CRISPR-Cas9 gene editing provides a powerful and physiologically relevant platform to investigate the role of specific host factors, such as IL-33, in the pathogenesis of SARS-CoV-2. The protocols outlined here offer a comprehensive framework for researchers to establish this model system and generate robust data on the impact of IL-33 on viral replication, the host inflammatory response, and cell survival. The insights gained from these studies can aid in the validation of IL-33 as a therapeutic target and the development of novel host-directed therapies for COVID-19.
References
- 1. mdpi.com [mdpi.com]
- 2. Imperfect storm: is interleukin-33 the Achilles heel of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding [frontiersin.org]
- 4. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alarmin IL-33 exacerbates pulmonary inflammation and immune dysfunction in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lung Organoids as Model to Study SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing lung organoids for COVID-19 research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying SARS-CoV-2 Infectivity and Therapeutic Responses with Complex Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lung Organoids as Model to Study SARS-CoV-2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Generation of 3D Whole Lung Organoids from Induced Pluripotent Stem Cells for Modeling Lung Developmental Biology and Disease [app.jove.com]
- 11. Generation of lung organoids from human pluripotent stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation of lung organoids from human pluripotent stem cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Generation of CRISPR-Cas9-mediated genetic knockout human intestinal tissue-derived enteroid lines by lentivirus transduction and single-cell cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organoid CRISPR-Cas9 Gene Editing and Lentiviral Transfection [absin.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Therapeutic Antibodies Targeting IL-33 in SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coronavirus disease 2019 (COVID-19), caused by SARS-CoV-2, can lead to severe outcomes, including acute respiratory distress syndrome (ARDS), which is often driven by a dysregulated immune response known as a "cytokine storm".[1][2] This hyperinflammatory state involves the excessive release of pro-inflammatory cytokines, leading to widespread tissue damage, particularly in the lungs.[3] Interleukin-33 (IL-33), a member of the IL-1 family of cytokines, has emerged as a key player in the immunopathology of severe COVID-19.[3][4] Released as an "alarmin" from damaged epithelial and endothelial cells upon viral infection, IL-33 initiates a cascade of inflammatory responses.[1][5] Studies have shown that elevated levels of circulating IL-33 and its receptor, ST2, are associated with disease severity and poor outcomes in COVID-19 patients.[1][6][7] This makes the IL-33/ST2 signaling axis a compelling target for therapeutic intervention. These application notes provide an overview of the rationale, preclinical data, clinical findings, and key protocols for developing therapeutic antibodies targeting IL-33 in the context of SARS-CoV-2.
The IL-33/ST2 Signaling Pathway in SARS-CoV-2 Pathogenesis
SARS-CoV-2 infection of the airway epithelium causes cellular damage and stress, leading to the release of IL-33.[1][8] This extracellular IL-33 binds to its receptor complex, consisting of ST2 (also known as IL-1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP), which is expressed on the surface of various immune cells.[1][9][10] Key target cells include Type 2 innate lymphoid cells (ILC2s), mast cells, Th2 cells, basophils, eosinophils, and neutrophils.[1][11]
Binding of IL-33 to the ST2/IL-1RAcP complex triggers a MyD88-dependent signaling cascade, leading to the activation of MAP kinases and the transcription factor NF-κB.[1][10] This results in the production and release of a host of pro-inflammatory cytokines (such as IL-1β, IL-6, TNF-α), chemokines (like CXCL1 and CXCL2), and type 2 cytokines (including IL-5 and IL-13).[6][8][11] This cascade contributes to neutrophil migration, eosinophil proliferation, mucus secretion, and overall airway inflammation, exacerbating lung injury and impairing viral clearance.[1][8][11]
Caption: IL-33 signaling pathway in SARS-CoV-2 induced lung injury.
Data Presentation: Preclinical and Clinical Evidence
Preclinical Studies
Research using mouse models of SARS-CoV-2 infection has provided strong evidence for the pathogenic role of the IL-33/ST2 axis.[12][13] In these studies, either genetic knockout of the ST2 receptor (ST2-/- mice) or pharmacological blockade of the pathway conferred significant protection against severe disease.[12][13]
| Study Parameter | Wild-Type (Control) Mice | ST2-/- or Anti-IL-33 Treated Mice | Reference |
| Survival Rate | 10% - 13.3% | 60% - 69.2% | [12][13] |
| Weight Loss | Significant | Significantly Improved | [12][13] |
| Viral Titers | High | No significant reduction | [12][13] |
| Pulmonary IL-5 Levels | Elevated | Reduced | [12][13] |
Note: The lack of reduction in viral titers suggests that blocking IL-33/ST2 signaling protects the host by mitigating immunopathology rather than by directly controlling viral replication.[12][13]
Clinical Trial Data
The ACCORD-2 Phase 2a study was an open-label trial that evaluated the efficacy and safety of tozorakimab, a neutralizing monoclonal antibody against IL-33, in patients hospitalized with COVID-19.[7][14]
| Outcome Measure (by Day 29) | Standard of Care (SoC) Alone (n=44) | Tozorakimab + SoC (n=53) | Statistical Metric (HR or OR) | Reference |
| Median Time to Clinical Response | 9.5 days | 8.0 days | HR 0.96 (p=0.33) | [7][14] |
| Risk of Death or Respiratory Failure | - | - | OR 0.55 (p=0.26) | [7][14] |
| Risk of Death/Resp. Failure (High IL-33) | - | - | OR 0.31 | [7][14] |
Note: While the primary endpoint was not met, post-hoc analyses suggested a greater treatment effect in patients with high baseline levels of serum IL-33/sST2 complex, indicating the potential for a biomarker-guided therapeutic strategy.[7][14]
Experimental Protocols
The development of a therapeutic antibody targeting IL-33 follows a structured workflow from discovery to preclinical validation.
References
- 1. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COVID-19 induced ARDS: immunopathology and therapeutics [explorationpub.com]
- 3. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Effects of IL-33 on COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-33/ST2 antibody [openinnovation.astrazeneca.com]
- 6. Emerging Effects of IL-33 on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomised phase 2a study to investigate the effects of blocking interleukin-33 with tozorakimab in patients hospitalised with COVID-19: ACCORD-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding [frontiersin.org]
- 9. invivogen.com [invivogen.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The IL-33/ST2 signaling axis drives pathogenesis in acute SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The IL-33/ST2 signaling axis drives pathogenesis in acute SARS-CoV-2 infection | bioRxiv [biorxiv.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
Application Note: Quantification of Serum IL-33 in COVID-19 Patient Cohorts Using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-33 (IL-33), a member of the IL-1 cytokine family, acts as an alarmin released from damaged epithelial and endothelial cells.[1][2] In the context of COVID-19, caused by SARS-CoV-2, IL-33 is implicated in the inflammatory cascade and has been shown to be upregulated in patients, with levels correlating with disease severity and poor outcomes.[1][3][4] Elevated IL-33 can contribute to the cytokine storm, a severe immune reaction that leads to acute respiratory distress syndrome (ARDS) and other complications.[5] Therefore, the accurate quantification of serum IL-33 in COVID-19 patient cohorts is crucial for understanding disease pathogenesis, identifying prognostic biomarkers, and developing targeted therapeutic strategies. This application note provides a detailed protocol for measuring serum IL-33 using Enzyme-Linked Immunosorbent Assay (ELISA) and summarizes key quantitative findings from patient studies.
IL-33 Signaling Pathway in COVID-19
Upon release from damaged cells, IL-33 binds to its receptor ST2, which is expressed on various immune cells, including T helper 2 (Th2) cells, mast cells, and innate lymphoid cells (ILCs).[1][6] This interaction initiates a signaling cascade that can exacerbate the inflammatory response in COVID-19.[2][6] The binding of IL-33 to ST2 can lead to the activation of downstream pathways like MAPK and NF-κB, resulting in the production of pro-inflammatory cytokines such as IL-5 and IL-13.[1] This contributes to the cytokine storm and lung pathology observed in severe COVID-19 cases.[3][5]
Caption: IL-33 signaling pathway in the context of COVID-19.
Quantitative Data Summary
Several studies have reported elevated serum IL-33 levels in COVID-19 patients, with a positive correlation to disease severity. The following table summarizes findings from representative studies. It is important to note that absolute concentrations can vary between studies due to differences in patient cohorts, sample handling, and the specific ELISA kits used.[7]
| Patient Cohort | IL-33 Concentration (pg/mL) | Key Findings | Reference |
| Study 1 | |||
| Mild/Moderate COVID-19 | Median: 37.8 (IQR: 35.3-43.0) | Significantly higher than healthy controls. | [8] |
| Healthy Controls | Median: 24.1 (IQR: 23.0-26.2) | [8] | |
| Study 2 | |||
| Severe/Critical COVID-19 | Significantly higher than mild/moderate | IL-33 levels were significantly elevated in patients with severe disease. | [3][4] |
| Mild/Moderate COVID-19 | Lower than severe/critical | [3][4] | |
| Study 3 | |||
| COVID-19 Patients | Elevated levels compared to controls | Increased serum IL-33 was associated with increased disease severity. | [9] |
| Healthy Controls | Lower than COVID-19 patients | [9] | |
| Study 4 | |||
| COVID-19 Patients | Optimum cut-off for severity: 332.08 pg/mL | A specific cutoff value was identified to differentiate mild from severe COVID-19. | [10] |
Experimental Protocols
Serum Sample Collection and Handling
Proper sample collection and handling are critical for accurate cytokine measurement.[11]
-
Blood Collection: Collect whole blood into a serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for 30 minutes.
-
Centrifugation: Centrifuge at 1000-2000 x g for 15 minutes at 4°C.[12]
-
Aliquoting: Carefully aspirate the serum and aliquot it into cryovials to avoid repeated freeze-thaw cycles.[11]
-
Storage: Store serum aliquots at -80°C until analysis.[11][12]
ELISA Protocol for Serum IL-33 Quantification
This protocol is a general guideline based on commercially available human IL-33 ELISA kits.[13][14] Always refer to the manufacturer's instructions for the specific kit being used.
References
- 1. mdpi.com [mdpi.com]
- 2. Imperfect storm: is interleukin-33 the Achilles heel of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Role of IL-33/ST2 Signaling Axis in COVID-19 Pathogenesis - Thailand Medical News [thailandmedical.news]
- 7. The challenge of measuring IL-33 in serum using commercial ELISA: lessons from asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interleukin-22 and interleukin-33 show up-regulated levels in the serum of patients with mild/moderate Coronavirus disease 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding [frontiersin.org]
- 11. Sample Handling: Collection, Storage, Shipping, and Submission – The Cytokine Core [multiplex-cytokine-analysis.com]
- 12. Sample Collection & Storage | Cytokine Reference Laboratory [cytokinelab.umn.edu]
- 13. raybiotech.com [raybiotech.com]
- 14. Human IL-33(Interleukin 33) ELISA Kit - Elabscience® [elabscience.com]
Troubleshooting & Optimization
Technical Support Center: Measuring Bioactive IL-33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring bioactive Interleukin-33 (IL-33).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring bioactive IL-33?
A1: Measuring bioactive IL-33 is challenging due to several factors:
-
Proteolytic Cleavage: Full-length IL-33 (flIL-33) can be cleaved by proteases into shorter, more active forms. Conversely, some proteases can inactivate IL-33. This results in a heterogeneous mix of isoforms with varying activity in biological samples.
-
Interference from Soluble Receptors: The presence of soluble ST2 (sST2), a decoy receptor for IL-33, can mask the epitope for detection antibodies in immunoassays, leading to an underestimation of IL-33 levels.
-
Matrix Effects: Components in complex biological samples like serum and plasma can interfere with antibody-antigen binding in immunoassays, affecting accuracy.
-
Low Endogenous Concentrations: IL-33 is often present at very low concentrations (pg/mL range) in biological fluids, requiring highly sensitive assays for detection.
-
Antibody Specificity: It is crucial to use antibodies that can distinguish between the full-length and mature, bioactive forms of IL-33.
Q2: What is the difference between full-length and mature IL-33, and why is it important for bioactivity?
A2: Full-length IL-33 (approximately 31 kDa) is the precursor form of the cytokine. Upon cell stress or damage, it can be released and processed by proteases (e.g., neutrophil elastase, cathepsin G) into shorter, "mature" forms (around 18-22 kDa). These mature forms often exhibit significantly higher biological activity than the full-length protein. Therefore, distinguishing between these forms is critical for understanding the inflammatory potential in a given sample.
Q3: How should I collect and handle samples to ensure the stability of bioactive IL-33?
A3: Proper sample handling is crucial for preserving IL-33 integrity:
-
Sample Type: Serum, plasma (using EDTA or heparin as an anticoagulant), and cell culture supernatants are commonly used.
-
Collection: Use pyrogen/endotoxin-free tubes. For serum, allow blood to clot at room temperature for 2 hours or overnight at 4°C before centrifugation. For plasma, centrifuge within 30 minutes of collection at 1,000 x g for 15 minutes at 2-8°C.[1]
-
Storage: Assay freshly prepared samples immediately. For later use, aliquot samples and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the protein.[1]
Q4: My ELISA results show undetectable or very low levels of IL-33, even though I expect it to be present. What could be the reason?
A4: This is a common issue and can be attributed to:
-
Assay Sensitivity: The concentration of IL-33 in your samples may be below the detection limit of your ELISA kit.
-
Interference from sST2: Soluble ST2 can bind to IL-33 and prevent its detection by the ELISA antibodies.
-
Protease Degradation: IL-33 may have been degraded by proteases in the sample during collection or handling.
-
Incorrect Sample Dilution: The sample may be too dilute or, in some cases of matrix effects, too concentrated.
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
Problem 1: High Background Signal
| Possible Cause | Troubleshooting Step |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Cross-contamination | Use fresh pipette tips for each sample and reagent. Avoid splashing between wells. |
| Conjugate concentration too high | Prepare a fresh, correctly diluted enzyme conjugate solution. |
| Substrate contamination | Use fresh, colorless substrate. |
Problem 2: Low or No Signal
| Possible Cause | Troubleshooting Step |
| Reagents not at room temperature | Allow all reagents to equilibrate to room temperature before use. |
| Incorrect incubation times or temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. |
| Inactive reagents | Check the expiration dates of all kit components. Ensure proper storage conditions were maintained. |
| IL-33 masked by sST2 | Consider using an acid dissociation protocol to unmask the IL-33 epitope (see Experimental Protocols section). |
| Low IL-33 concentration | Consider using a more sensitive assay, such as an Immuno-PCR or chemiluminescence-based assay. |
Problem 3: Poor Standard Curve
| Possible Cause | Troubleshooting Step |
| Improper standard preparation | Reconstitute and dilute the standard precisely as instructed in the kit manual. Use fresh dilutions for each assay. |
| Pipetting errors | Calibrate and use pipettes correctly. Ensure accurate and consistent volumes are added to each well. |
| Plate reader settings incorrect | Verify that the correct wavelength is being used for absorbance reading. |
Western Blot
Problem: Weak or No IL-33 Band
| Possible Cause | Troubleshooting Step |
| Low protein concentration in lysate | Ensure sufficient starting material and use a suitable lysis buffer with protease inhibitors. Determine protein concentration before loading. |
| Inefficient protein transfer | Optimize transfer time and voltage. Check the integrity of the transfer buffer and membrane. |
| Primary antibody not optimal | Use an antibody validated for Western blotting and specific for the desired IL-33 isoform. Titrate the antibody to find the optimal concentration. |
| IL-33 degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Data Presentation
Table 1: Comparison of Commercially Available Human IL-33 ELISA Kits
| Kit Provider | Assay Type | Sensitivity | Range | Sample Types |
| R&D Systems | Quantikine ELISA | Varies by kit | Varies by kit | Cell culture supernatants, serum, plasma |
| Enzo Life Sciences | ELISA Kit | Varies by kit | Varies by kit | Serum, plasma, cell culture supernatants |
| GenWay Biotech Inc | ELISA Kit | Varies by kit | Varies by kit | Serum, plasma, cell culture supernatants |
| Abcam | SimpleStep ELISA® | ~ 4.7 pg/mL | 11.72 - 750 pg/mL | Plasma, cell culture extracts, cell culture supernatant, serum[2] |
| FineTest | Sandwich ELISA | ~ 9.38 pg/mL | 15.625 - 1000 pg/mL | Serum, plasma, cell culture supernatant, cell or tissue lysate[3] |
Note: Sensitivity and range can vary between specific kit lots. Always refer to the manufacturer's datasheet for the most accurate information. A study evaluating four different IL-33 ELISA kits found that detecting IL-33 in human serum is challenging due to a lack of sensitivity and specificity in the available assays at the time.[4]
Experimental Protocols
Protocol 1: Acid Dissociation for Unmasking IL-33 in Serum/Plasma Samples
This protocol is adapted from methods designed to release IL-33 from its binding proteins, such as sST2, to improve detection in immunoassays.
Materials:
-
Serum or plasma sample
-
Acid solution (e.g., 1.5% Trifluoroacetic Acid - TFA)
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Your chosen IL-33 ELISA kit
Procedure:
-
Add an equal volume of the acid solution to your serum or plasma sample.
-
Incubate for 15 minutes at room temperature to allow for the dissociation of IL-33 from its binding partners.
-
Neutralize the sample by adding the neutralization buffer. The exact volume will depend on the acid and buffer used and should be optimized to bring the sample pH back to the range compatible with your ELISA kit.
-
Immediately proceed with your ELISA protocol, adding the treated sample to the wells.
Protocol 2: Bioassay for Measuring Bioactive IL-33 using a Reporter Cell Line
This bioassay quantifies the functional activity of IL-33 by measuring the induction of a downstream signaling event in a responsive cell line.
Materials:
-
HEK-Blue™ IL-33 Cells (InvivoGen) or similar ST2-expressing reporter cell line. These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[2]
-
Recombinant human IL-33 standard
-
Samples containing unknown amounts of bioactive IL-33
-
Cell culture medium and supplements
-
QUANTI-Blue™ Solution (InvivoGen) or other appropriate substrate for SEAP
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Cell Seeding: Plate the HEK-Blue™ IL-33 cells in a 96-well plate at the density recommended by the manufacturer and incubate overnight.
-
Standard and Sample Addition: Prepare serial dilutions of the recombinant IL-33 standard. Add the standards and your unknown samples to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
SEAP Detection: Add the QUANTI-Blue™ Solution to each well as per the manufacturer's instructions.
-
Readout: Incubate for the recommended time and then measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the IL-33 standard. Use this curve to determine the concentration of bioactive IL-33 in your samples.
Protocol 3: Western Blot for IL-33 Detection
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IL-33
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates using an appropriate lysis buffer containing protease inhibitors.[5] Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Mix the lysates with Laemmli sample buffer, boil for 5 minutes, and then load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-IL-33 antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: IL-33 signaling is initiated by its binding to the ST2L receptor.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. invivogen.com [invivogen.com]
- 3. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The challenge of measuring IL-33 in serum using commercial ELISA: lessons from asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IL-33 Stimulation of Primary Human Lung Fibroblasts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with interleukin-33 (IL-33) and primary human lung fibroblasts (HLFs).
Troubleshooting Guide
This guide addresses common issues encountered during the IL-33 stimulation of primary human lung fibroblasts in a question-and-answer format.
Question: Why am I observing no response or a very weak response from my primary human lung fibroblasts after IL-33 stimulation?
Answer:
Several factors could contribute to a lack of response to IL-33. Consider the following possibilities:
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Low or Absent ST2 Receptor Expression: At baseline, primary human lung fibroblasts express very low levels of the IL-33 receptor, ST2.[1] Some studies have even found that under their culture conditions, HLFs lack the ST2 receptor altogether, making them unresponsive to IL-33.[2]
-
Recommendation: Before starting your experiment, verify ST2 expression in your fibroblasts at both the mRNA and protein levels. Consider pre-stimulating the fibroblasts with inflammatory cytokines such as TNF-α, IL-1β, IL-4, or IL-13, which have been shown to upregulate ST2 expression in vitro.[1]
-
-
Suboptimal IL-33 Concentration: The optimal concentration of IL-33 can vary depending on the desired outcome (e.g., proliferation vs. cytokine production) and the specific cell line.
-
Recommendation: Perform a dose-response experiment to determine the optimal IL-33 concentration for your specific experimental setup. A broad range from 1 ng/mL to 100 ng/mL has been used in various studies.[3]
-
-
Inappropriate Stimulation Time: The kinetics of the response to IL-33 can vary for different downstream markers.
-
Cell Culture Conditions: The health and passage number of your primary fibroblasts are crucial for a robust response.
Question: My fibroblasts are showing high background activation even in the unstimulated control group. What could be the cause?
Answer:
High background activation can be caused by several factors related to cell culture conditions:
-
Serum in Culture Medium: Serum contains various growth factors and cytokines that can activate fibroblasts.
-
High Cell Density: Over-confluent cultures can lead to spontaneous activation and altered cell behavior.
-
Recommendation: Subculture your cells before they reach full confluency.[5] For experiments, seed cells at a density that allows for growth without them becoming over-confluent during the stimulation period.
-
-
Endogenous IL-33 Production: Fibroblasts themselves can produce IL-33 in response to stress or other stimuli.[1]
-
Recommendation: Handle cells gently during routine culture and experiments to minimize cell stress.
-
Question: I am observing inconsistent results between different batches of primary human lung fibroblasts. How can I mitigate this variability?
Answer:
Donor-to-donor variability is a known challenge when working with primary cells.
-
Recommendation:
-
Whenever possible, use fibroblasts from multiple donors to ensure that your findings are not specific to a single genetic background.
-
Thoroughly characterize each new batch of cells for baseline marker expression and their response to a positive control stimulus.
-
Carefully document donor information, passage number, and any deviations in culture conditions.
-
Frequently Asked Questions (FAQs)
What is the typical concentration range for IL-33 stimulation?
The concentration of IL-33 used for stimulating primary human lung fibroblasts can vary. For proliferation assays, concentrations ranging from 1 ng/mL to 100 ng/mL have been shown to be effective, with maximal effects often observed between 2 ng/mL and 100 ng/mL.[3] For studying the induction of pro-fibrotic or pro-inflammatory mediators, a concentration of 10 ng/mL is commonly used.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions and readout.
How long should I stimulate the fibroblasts with IL-33?
The optimal stimulation time depends on the specific cellular response you are measuring.
-
Gene Expression: Changes in mRNA levels for certain genes can be detected as early as 4-8 hours post-stimulation.[2]
-
Protein Secretion: For secreted proteins like cytokines and chemokines, a stimulation period of 24 hours is often used.[7]
-
Cell Proliferation: Proliferation assays typically require longer incubation times, ranging from 24 to 72 hours, to observe significant changes.[3][4]
What are the key downstream signaling pathways activated by IL-33 in lung fibroblasts?
IL-33 signals through its receptor complex, which consists of ST2 and the IL-1 receptor accessory protein (IL-1RAcP).[8][9] This interaction leads to the recruitment of the adaptor protein MyD88, which in turn assembles a complex involving IRAK kinases (IRAK1, IRAK4).[8][9] This "myddosome" complex then activates TRAF6, leading to the activation of downstream transcription factors, primarily NF-κB and members of the mitogen-activated protein kinase (MAPK) family (p38, ERK, JNK).[8][9] These pathways collectively drive the expression of various genes involved in inflammation and tissue remodeling.
What are some common markers used to assess fibroblast activation by IL-33?
Activation of human lung fibroblasts by IL-33 can be assessed by measuring a variety of markers, including:
-
Proliferation: Assessed by MTT or BrdU incorporation assays.[3][7]
-
Extracellular Matrix Proteins: Increased expression and production of collagen I, III, IV, and fibronectin 1.[1]
-
Myofibroblast Differentiation: Upregulation of α-smooth muscle actin (α-SMA).[1]
-
Pro-inflammatory Cytokines and Chemokines: Secretion of IL-6, IL-8, and eotaxin.[1]
Data Presentation
Table 1: Recommended IL-33 Concentrations for HLF Stimulation
| Application | IL-33 Concentration Range | Reference |
| Proliferation Assays | 1 - 100 ng/mL | [3] |
| Pro-fibrotic/Pro-inflammatory Mediator Studies | 10 ng/mL | [2] |
| Signaling Pathway Activation (e.g., p38) | 10 - 50 ng/mL | [10] |
Table 2: Recommended Stimulation Times for HLF Activation
| Readout | Stimulation Time | Reference |
| Gene Expression (mRNA) | 4 - 24 hours | [2] |
| Protein Secretion (Cytokines, etc.) | 24 hours | [7] |
| Proliferation | 24 - 72 hours | [3][4] |
Experimental Protocols
Protocol 1: Culturing Primary Human Lung Fibroblasts
-
Thawing Cryopreserved Cells: Rapidly thaw the vial of fibroblasts in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing at least 10 mL of pre-warmed Fibroblast Growth Medium (e.g., DMEM with 10% FBS and antibiotics).
-
Cell Seeding: Centrifuge the cell suspension at 220 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh growth medium. Seed the cells in a T-75 flask at a density of 2,500-5,000 cells per cm².
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Media Change: Change the growth medium every 2-3 days.
-
Passaging: When the cells reach 80-90% confluency, wash them with DPBS and detach using a trypsin-EDTA solution. Neutralize the trypsin, centrifuge the cells, and re-seed them at the recommended density.
Protocol 2: IL-33 Stimulation for Gene Expression Analysis
-
Cell Seeding: Seed primary HLFs in 6-well plates at a density that will result in 70-80% confluency on the day of stimulation.
-
Serum Starvation: Once the desired confluency is reached, gently wash the cells with DPBS and replace the growth medium with a low-serum or serum-free medium for 24 hours.[2][7]
-
IL-33 Stimulation: Prepare the desired concentrations of recombinant human IL-33 in the low-serum/serum-free medium. Aspirate the starvation medium and add the IL-33-containing medium to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO₂.
-
RNA Isolation: After incubation, wash the cells with cold DPBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction according to the manufacturer's protocol.
Visualizations
Caption: IL-33 signaling pathway in human lung fibroblasts.
Caption: General workflow for IL-33 stimulation experiments.
Caption: Troubleshooting decision tree for IL-33 experiments.
References
- 1. Frontiers | Contributions of IL-33 in Non-hematopoietic Lung Cells to Obstructive Lung Disease [frontiersin.org]
- 2. The IL-33:ST2 axis is unlikely to play a central fibrogenic role in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Interleukin-33 promotes proliferation of primary human lung fibroblasts [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human Primary Lung Fibroblasts [cellbiologics.com]
- 7. Effects of Interleukin-33 on Cardiac Fibroblast Gene Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-33 Signaling in Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. IL-33 Promotes ST2-Dependent Fibroblast Maturation via P38 and TGF-β in a Mouse Model of Epidural Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Normalization strategies for IL-33 gene expression analysis in tissues
Welcome to the technical support center for IL-33 gene expression analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of quantifying IL-33 mRNA in various tissues.
Frequently Asked Questions (FAQs)
Q1: Why is IL-33 gene expression analysis challenging?
A1: Analysis of IL-33 gene expression can be challenging due to its generally low abundance in many tissues under basal conditions. As a cytokine that functions as an "alarmin," its expression is tightly regulated and often induced by tissue injury or inflammatory stimuli. This low expression level necessitates highly sensitive and optimized experimental protocols to ensure accurate and reproducible quantification.
Q2: Which housekeeping genes are recommended for normalizing IL-33 expression in different tissues?
A2: The selection of appropriate housekeeping genes is critical for accurate normalization and varies depending on the tissue and experimental conditions. It is strongly recommended to validate a panel of candidate genes for your specific model. The use of the geometric mean of multiple stable housekeeping genes is a robust normalization strategy. Below is a summary of housekeeping genes that have been used or validated for tissues where IL-33 is commonly studied.
| Tissue | Recommended Housekeeping Genes | Species |
| Skin | GAPDH, HPRT | Murine |
| RPL8, RPS5, RPS19, GUSB, HPRT[1] | Canine | |
| HPRT1, YWHAZ, GUSB[2] | Canine | |
| Lung | GAPDH, ACTB, PPIA, YWHAZ | Murine |
| Intestine | Ubiquitin | Murine |
| Hprt1, Ppia, Ppib, Rplp0 | Murine | |
| Tbp, Eef2[3] | Murine | |
| RPLPO, RPS9[4] | Human | |
| Brain | UBE2D2, CYC1, RPL13[5] | Human |
| UBC, TOP1, ATP5B, CYC1, GAPDH | Human |
Q3: Are there alternative normalization strategies to using housekeeping genes?
A3: Yes, while housekeeping genes are the most common method, other strategies can be considered, especially if stable reference genes cannot be identified for your experimental system. One such method is normalization to total RNA input. However, this approach does not account for variations in reverse transcription efficiency between samples and is therefore less reliable. A more advanced and robust alternative is the use of statistical algorithms like geNorm and NormFinder to determine the most stable combination of multiple housekeeping genes for calculating a normalization factor.[6]
Q4: How can I improve the detection of low-abundance IL-33 transcripts?
A4: To enhance the detection of low-abundance transcripts like IL-33, consider the following:
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Increase RNA Input: Use the maximum recommended amount of high-quality RNA for your cDNA synthesis reaction.
-
Optimize cDNA Synthesis: Employ a reverse transcriptase with high efficiency and consider using gene-specific primers for the reverse transcription step to enrich for your target cDNA.
-
Use a Sensitive qPCR Assay: Utilize a qPCR master mix optimized for sensitivity and consider probe-based assays (e.g., TaqMan) which can offer higher specificity than SYBR Green.
-
Pre-amplification: For extremely low expression, a pre-amplification step can be performed on the cDNA before qPCR to increase the number of target molecules.
Troubleshooting Guides
Problem 1: High Ct values or no amplification of IL-33.
| Possible Cause | Solution |
| Low IL-33 Expression | Increase the amount of template RNA in your cDNA synthesis reaction. Use a reverse transcriptase known for high efficiency with low-abundance transcripts. |
| Poor RNA Quality | Assess RNA integrity using a method like the RNA Integrity Number (RIN). A RIN value of 7 or higher is recommended. If RNA is degraded, re-extract with careful handling to minimize RNase activity. |
| Inefficient Primers | Validate primer efficiency by running a standard curve. The efficiency should be between 90-110%. If efficiency is low, redesign primers, ensuring they span an exon-exon junction to avoid amplifying genomic DNA. |
| Suboptimal qPCR Conditions | Optimize the annealing temperature of your qPCR reaction using a temperature gradient. Ensure the cycling conditions are appropriate for your master mix. |
| Genomic DNA Contamination | Treat RNA samples with DNase I. Always include a no-reverse transcriptase (-RT) control to check for genomic DNA amplification. |
Problem 2: Inconsistent results between biological replicates.
| Possible Cause | Solution |
| Variable RNA Extraction Efficiency | Ensure a consistent and robust RNA extraction method is used for all samples. Quantify and assess the quality of RNA for each sample before proceeding. |
| Pipetting Errors | Use calibrated pipettes and be meticulous during sample and reagent handling. Prepare a master mix for qPCR to minimize pipetting variations between wells. |
| Unstable Housekeeping Genes | Validate your housekeeping genes using software like geNorm or NormFinder to ensure their expression is stable across your experimental conditions. Use the geometric mean of multiple stable reference genes for normalization. |
| Tissue Heterogeneity | If working with whole tissue, be aware that IL-33 expression can be cell-type specific. Inconsistent sampling of the tissue can lead to variability. |
Problem 3: Detection of multiple products in melt curve analysis (for SYBR Green assays).
| Possible Cause | Solution |
| Primer-Dimers | Optimize primer concentration. A lower primer concentration can sometimes reduce dimer formation. Redesign primers to have less self-complementarity. |
| Non-specific Amplification | Increase the annealing temperature to improve primer specificity. Ensure primers are specific to your target using tools like NCBI Primer-BLAST. |
| IL-33 Splice Variants | IL-33 has known splice variants. If your primers are in regions that can amplify multiple isoforms, you may see multiple products. Design primers specific to the desired splice variant if necessary. |
Experimental Protocols & Methodologies
RNA Extraction from Tissues (General Protocol)
This protocol is a general guideline and should be optimized for your specific tissue type.
-
Homogenization: Immediately after collection, homogenize the tissue sample in a lysis buffer containing a strong denaturant (e.g., guanidinium thiocyanate) to inactivate RNases. This can be done using a bead mill, rotor-stator homogenizer, or by grinding in liquid nitrogen.
-
Phase Separation: Add chloroform to the homogenate, mix vigorously, and centrifuge. This will separate the mixture into an upper aqueous phase (containing RNA), an interphase, and a lower organic phase.
-
RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
Resuspension: Air-dry the pellet briefly and resuspend in RNase-free water.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0). Evaluate RNA integrity using an automated electrophoresis system to obtain a RIN value.
cDNA Synthesis for Low-Abundance Transcripts
-
RNA Denaturation: In a sterile, RNase-free tube, mix your RNA (up to 1µg) with random hexamers and/or oligo(dT) primers and nuclease-free water. Incubate at 65°C for 5 minutes and then place immediately on ice to denature secondary structures.
-
Reverse Transcription Master Mix: Prepare a master mix containing reaction buffer, dNTPs, RNase inhibitor, and a high-fidelity reverse transcriptase.
-
Reverse Transcription: Add the master mix to the denatured RNA and primers. Incubate according to the enzyme manufacturer's instructions (e.g., 25°C for 10 minutes for primer annealing, followed by 50°C for 30-60 minutes for cDNA synthesis).
-
Enzyme Inactivation: Inactivate the reverse transcriptase by heating at 85°C for 5 minutes.
-
Storage: The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (qPCR)
-
Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based master mix, forward and reverse primers for your target gene (IL-33) and reference gene(s), and nuclease-free water.
-
Plating: Aliquot the master mix into your qPCR plate and add your cDNA template to the respective wells. Include no-template controls (NTC) and no-reverse transcriptase (-RT) controls.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension), or a two-step protocol if recommended by your master mix.
-
Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative expression of IL-33 using the ΔΔCq method, normalizing to the geometric mean of your validated housekeeping genes.
Visualizations
Caption: IL-33 Signaling Pathway.
Caption: Experimental Workflow for IL-33 Gene Expression Analysis.
References
- 1. The IL-33/ST2 pathway shapes the regulatory T cell phenotype to promote intestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Reference Genes for Messenger RNA Quantification by Real-Time PCR in Mouse Dextran Sodium Sulfate Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Defining suitable reference genes for RT-qPCR analysis on intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of IL-33 inhibitors in cell culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Interleukin-33 (IL-33) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues you may encounter during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the canonical signaling pathway for IL-33?
Interleukin-33 (IL-33) is a cytokine from the IL-1 family that acts as an "alarmin," a danger signal released upon cell damage.[1][2] When released into the extracellular space, IL-33 binds to a receptor complex on target cells. This complex consists of the primary receptor, Suppression of Tumorigenicity 2 (ST2 or IL1RL1), and the co-receptor, IL-1 Receptor Accessory Protein (IL-1RAcP).[3][4]
Upon binding, the intracellular Toll/Interleukin-1 Receptor (TIR) domains of ST2 and IL-1RAcP are brought together.[4] This dimerization initiates a downstream signaling cascade by recruiting the adaptor protein MyD88.[3][5] MyD88 then activates IL-1R-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK.[6][7] This signaling cascade results in the production of various inflammatory mediators, including Type 2 cytokines such as IL-5 and IL-13.[3][7]
Caption: Canonical IL-33 signaling pathway.
Q2: What are the different forms of IL-33, and how does their biological activity compare?
IL-33 can exist in several forms, and its processing significantly impacts its bioactivity. Unlike some other IL-1 family members, full-length IL-33 (IL-33¹⁻²⁷⁰) is biologically active without needing initial cleavage.[8][9][10] However, its activity can be dramatically modulated by different proteases.
-
Full-Length IL-33: Released from necrotic cells, it is fully capable of binding the ST2 receptor and initiating signaling.[1][11]
-
Protease-Activated IL-33: Inflammatory proteases, such as neutrophil elastase and cathepsin G, can cleave full-length IL-33. This processing generates shorter, "mature" forms (e.g., IL-33⁹⁵⁻²⁷⁰, IL-33⁹⁹⁻²⁷⁰) that exhibit approximately 10-fold higher biological activity than the full-length protein.[8]
-
Caspase-Inactivated IL-33: Conversely, caspases, particularly caspase-1 and the apoptotic caspase-3, cleave IL-33 at a site within its cytokine domain (after Asp178).[1][9] This cleavage results in the inactivation of IL-33, which may be a mechanism to prevent inflammation during programmed cell death (apoptosis).[1][11]
| IL-33 Form | Processing Enzyme(s) | Relative Bioactivity | Reference |
| Full-Length | None (Released during necrosis) | Active (Baseline) | [8][10] |
| Mature/Hyperactive | Neutrophil Elastase, Cathepsin G | ~10x Higher than Full-Length | [8] |
| Inactive Fragments | Caspase-1, Caspase-3 | Inactive | [1][9][11] |
| Caption: Comparison of biological activity of different IL-33 forms. |
Q3: What are the common mechanisms of action for IL-33 inhibitors?
There are three primary strategies for inhibiting the IL-33 signaling pathway, which are being explored for therapeutic and research purposes.[2]
-
Neutralizing Antibodies (Anti-IL-33): These are monoclonal antibodies that bind directly to the IL-33 cytokine, preventing it from interacting with its receptor, ST2.[2]
-
Receptor Blockade (Anti-ST2): These antibodies target the ST2 receptor itself. By binding to ST2, they block the docking site for IL-33, thus preventing the formation of the signaling complex.[2]
-
Decoy Receptors (Soluble ST2): A naturally occurring splice variant of ST2, known as soluble ST2 (sST2), lacks the transmembrane and intracellular domains.[5][12] It functions as a decoy receptor by binding to free IL-33 in the extracellular space, effectively sequestering it and preventing it from engaging with the membrane-bound ST2 receptor on cells.[5][6][13] Recombinant sST2 can be used as a tool for this purpose.
Caption: Mechanisms of IL-33 inhibition.
Troubleshooting Guides
Q1: My IL-33 inhibitor shows unexpectedly low or no efficacy in my cell culture assay. What are the possible causes and solutions?
This is a common issue that can arise from several factors related to the cytokine itself, the cells, or the assay conditions.
-
Possible Cause 1: Presence of highly active, protease-cleaved IL-33.
-
Explanation: If your cell culture contains sources of inflammatory proteases (e.g., co-cultured neutrophils, or proteases released from damaged cells), the full-length IL-33 you added may be cleaved into mature forms with up to 10-fold higher potency.[8] Your inhibitor concentration may be insufficient to neutralize this hyperactive IL-33.
-
Troubleshooting Steps:
-
Characterize IL-33 Form: Use Western blot to check for lower molecular weight forms of IL-33 in your culture supernatant.
-
Add Protease Inhibitors: Consider adding a broad-spectrum serine protease inhibitor cocktail to your culture medium to prevent IL-33 cleavage.
-
Increase Inhibitor Dose: Perform a dose-response curve with your inhibitor to determine if a higher concentration is required to achieve 50% inhibition (IC50).
-
-
-
Possible Cause 2: Endogenous production of the soluble ST2 (sST2) decoy receptor.
-
Explanation: Certain cell types, including mast cells and T cells, can secrete sST2, which acts as a natural inhibitor of IL-33.[13] If your cells are producing high levels of sST2, it can bind to the IL-33, making it unavailable to your inhibitor and the cell-surface receptor. This can mask the effect of the drug you are testing.
-
Troubleshooting Steps:
-
Measure sST2 Levels: Use an ELISA kit to quantify the concentration of sST2 in your cell culture supernatant.
-
Adjust Experimental Design: If sST2 levels are high, you may need to account for this in your calculations or choose a different cell line for your assays. Alternatively, an anti-ST2 antibody may be a more effective inhibitor in this context than an anti-IL-33 antibody.
-
-
-
Possible Cause 3: Endogenous release of IL-33 from stressed or necrotic cells.
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Explanation: IL-33 is an alarmin that is released from cells upon injury or necrosis.[11] Poor cell health, harsh experimental conditions (e.g., repeated freeze-thaw cycles), or even high cell density can lead to cell death and the release of endogenous IL-33. This uncontrolled release can create high background signaling and overwhelm your inhibitor.
-
Troubleshooting Steps:
-
Assess Cell Viability: Regularly monitor cell viability using methods like Trypan Blue exclusion or an LDH assay for necrosis. Aim for >95% viability.
-
Optimize Cell Handling: Ensure gentle handling of cells, use appropriate media, and avoid over-confluency.
-
Establish a Baseline: Measure the baseline IL-33 concentration in your supernatant (without adding exogenous IL-33) to understand the level of endogenous release.
-
-
References
- 1. pnas.org [pnas.org]
- 2. What are IL-33 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | IL33: Roles in Allergic Inflammation and Therapeutic Perspectives [frontiersin.org]
- 4. Structural insights into the interaction of IL-33 with its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ST2/IL-33 Axis in Immune Cells during Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IL-33/ST2 pathway: therapeutic target and novel biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A network map of IL-33 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The IL-1-like cytokine IL-33 is inactivated after maturation by caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of IL-33 processing and secretion: differences and similarities between IL-1 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The enigmatic processing and secretion of interleukin-33 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The ST2/IL-33 Axis in Immune Cells during Inflammatory Diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
How to minimize variability in IL-33 ELISA measurements
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in Interleukin-33 (IL-33) ELISA measurements and obtain reliable, reproducible results.
Troubleshooting Guides
This section provides solutions to common problems encountered during IL-33 ELISA experiments. Each issue is presented in a question-and-answer format, detailing potential causes and recommended actions.
High Variability Between Replicate Wells
Question: My replicate wells for standards and/or samples show high coefficients of variation (CVs). What could be the cause and how can I fix it?
High CVs are a common issue that can obscure real differences between samples. The source of variability can often be traced to technical errors in assay execution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated and that you are using the correct pipette for the volume being dispensed. Use fresh, properly fitting pipette tips for each standard, sample, and reagent to prevent carryover. When dispensing, touch the pipette tip to the side of the well to ensure all liquid is transferred. For viscous solutions, consider using reverse pipetting.[1] |
| Inconsistent Washing | Inadequate or inconsistent washing can leave residual unbound reagents, leading to high background and variability. Ensure all wells are filled with the same volume of wash buffer and that the buffer is completely aspirated after each wash. If using an automated plate washer, check that all dispensing tubes are clean and functioning correctly. Increasing the soak time during each wash step by about 30 seconds can improve washing efficiency.[1] |
| Bubbles in Wells | Air bubbles can interfere with absorbance readings. Visually inspect the plate for bubbles before reading and carefully remove any with a clean pipette tip.[1] |
| Temperature Gradients ("Edge Effect") | Temperature differences across the plate, especially between inner and outer wells, can lead to variability. Avoid stacking plates during incubation.[2] Ensure all reagents and the plate are at room temperature before starting the assay.[1] |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the plate. Once added to the plate, gentle shaking on a plate shaker can ensure homogeneity. |
Poor Standard Curve
Question: My standard curve has a low R-squared value, a flattened shape, or low optical density (OD) readings. How can I improve it?
A reliable standard curve is essential for accurate quantification. Problems with the standard curve often point to issues with the standard itself or the assay setup.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Improper Standard Preparation | Reconstitute the lyophilized standard according to the manufacturer's instructions. Ensure it is fully dissolved. Prepare fresh serial dilutions for each experiment; do not store and reuse diluted standards.[3] Use calibrated pipettes and fresh tips for each dilution step. |
| Degraded Standard | Avoid repeated freeze-thaw cycles of the stock standard. Aliquot the reconstituted standard and store it at the recommended temperature. If the standard is old or has been stored improperly, use a new vial.[4] |
| Incorrect Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[3] |
| Incubation Times and Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. Insufficient incubation can lead to low signal, while excessive incubation can increase background.[5] |
Low or No Signal
Question: I am not getting any signal, or the signal is very weak, even in my standards. What should I do?
A lack of signal can be frustrating and may be due to a simple oversight in the protocol or a problem with a critical reagent.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Reagent Addition | Ensure all reagents were added in the correct order as specified in the protocol. Create a checklist to follow during the procedure.[6] |
| Expired or Inactive Reagents | Check the expiration dates on all kit components. Ensure reagents have been stored at the correct temperatures. The enzyme conjugate (e.g., HRP) and substrate are particularly sensitive.[5] |
| Omitted a Key Step | Review the protocol to ensure no steps, such as the addition of the detection antibody or substrate, were missed.[6] |
| Sample-Specific Issues (for samples only) | The concentration of IL-33 in your samples may be below the detection limit of the assay. Try concentrating the sample or using a more sensitive ELISA kit if available.[4] |
High Background
Question: The OD values for my blank wells are very high, and the overall background of the plate is high. What is causing this?
High background reduces the dynamic range of the assay and can mask the specific signal.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the soak time between aspiration and dispensing of the wash buffer.[7] Ensure complete removal of wash buffer after the final wash by tapping the inverted plate on a clean paper towel. |
| Ineffective Blocking | The blocking buffer may not be adequately blocking all non-specific binding sites. Increase the blocking incubation time or consider using a different blocking agent.[1] |
| Contaminated Reagents | Use sterile pipette tips and reservoirs to prevent cross-contamination of reagents. Prepare fresh buffers for each assay.[7] |
| Over-incubation | Strictly adhere to the incubation times specified in the protocol, especially for the enzyme-substrate reaction.[7] |
| High Antibody Concentration | If developing your own assay, the concentration of the primary or secondary antibody may be too high. Perform a titration to determine the optimal concentration.[7] |
IL-33 Specific Variability: The Role of sST2 and Sample Matrix
A significant source of variability in IL-33 measurements is the presence of endogenous binding partners in biological samples, most notably the soluble form of its receptor, sST2.[8][9][10]
Question: My IL-33 measurements in serum/plasma are lower than expected or highly variable. Could this be due to matrix effects?
Answer: Yes, this is a well-documented issue. IL-33 in circulation is often bound to sST2. This complex can mask the epitopes recognized by the ELISA antibodies, leading to an underestimation of the true IL-33 concentration.[8][9] This is a classic example of a "matrix effect," where components in the sample interfere with the assay.[11][12]
Solution: Acid Treatment of Samples
To dissociate IL-33 from its binding partners, an acid treatment step can be incorporated into the protocol before adding the sample to the ELISA plate. This procedure has been shown to significantly improve the recovery of IL-33 in serum and plasma samples.[8][9]
Quantitative Data Summary
The precision of an ELISA is often expressed as the coefficient of variation (CV), which should ideally be below 15% for both intra-assay (within-plate) and inter-assay (between-plate) variability. Below is a summary of reported precision for commercially available IL-33 ELISA kits.
| Kit Type | Intra-Assay CV (%) | Inter-Assay CV (%) | Lower Limit of Quantitation (LLOQ) |
| Human IL-33 ELISA Kit (Invitrogen BMS2048) | 4.7% | 6.9% | 0.2 pg/mL |
| Mouse IL-33 ELISA Kit (Invitrogen BMS6025) | 6.7% | 3.6% | 11.2 pg/mL |
| Human IL-33 ELISA Kit (CUSABIO) | < 8% | < 10% | 3.9 pg/mL |
| In-house Developed Reduced hIL-33 ELISA | 9.1% (at LLOQ) | 1.6% (at ULOQ) | 4.1 pg/mL |
| In-house Developed Total hIL-33 ELISA | 10.5% (at LLOQ) | 0.7% (at ULOQ) | 4.1 pg/mL |
Data compiled from manufacturer datasheets and published literature.[13][14][15][16]
Experimental Protocols
Standard IL-33 Sandwich ELISA Protocol
This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Allow all components to reach room temperature before use.
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.
-
Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 30 minutes. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
Protocol with Acid Treatment for Serum/Plasma Samples
This protocol includes a modification to dissociate IL-33 from binding proteins.[8][9]
-
Sample Preparation:
-
Dilute serum or plasma samples 1:5 in 600 mM acetic acid (e.g., 15 µL of sample into 60 µL of acetic acid).
-
Incubate for 5-10 minutes at room temperature.
-
-
Neutralization and Detection Antibody Addition:
-
Prepare a neutralization solution containing 500 mM Trizma base in the assay diluent provided with the kit.
-
Add the detection antibody to this neutralization solution at 2X the final desired concentration.
-
Neutralize the acidified samples by adding an equal volume of the neutralization/detection antibody solution (e.g., 75 µL to the 75 µL of acidified sample).
-
-
ELISA Procedure:
-
Immediately add 100 µL of the neutralized sample mixture to the wells of the coated ELISA plate.
-
Proceed with the ELISA protocol from the first incubation step as described in the standard protocol above.
-
Visualizations
IL-33 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of IL-33. Upon binding to its receptor complex (ST2 and IL-1RAcP), IL-33 initiates an intracellular cascade involving MyD88 and the activation of NF-κB and MAP kinases, leading to the production of various inflammatory mediators.[17][18][19][20]
Caption: IL-33 signaling cascade.
Troubleshooting Workflow for High Variability
This flowchart provides a logical sequence of steps to diagnose and resolve high variability in your IL-33 ELISA results.
Caption: Workflow for troubleshooting high ELISA variability.
Frequently Asked Questions (FAQs)
Q1: Should I run my samples in duplicate or triplicate? A: Running samples in at least duplicate is highly recommended to assess intra-assay precision. Triplicates can provide more statistical confidence, especially if high variability is a concern.
Q2: Can I use reagents from different ELISA kits? A: No. Reagents from different kits, even if for the same target, are often lot-specific and optimized to work together. Mixing reagents can lead to unpredictable and unreliable results.[2]
Q3: How should I store my samples before running the ELISA? A: Collect samples in pyrogen/endotoxin-free tubes. If not assaying immediately, aliquot and freeze samples at -80°C to avoid repeated freeze-thaw cycles, which can degrade the analyte.
Q4: What is the "hook effect" and how can I avoid it? A: The hook effect can occur when the concentration of the analyte is so high that it saturates both the capture and detection antibodies, leading to a falsely low signal. If you suspect your samples have very high IL-33 concentrations, it is important to test them at several dilutions.
Q5: My sample OD is higher than the highest standard. What should I do? A: The sample is outside the quantifiable range of the assay. You will need to dilute the sample further and re-run the assay to obtain an accurate concentration. Remember to account for the new dilution factor in your final calculation.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. arp1.com [arp1.com]
- 6. ELISA Troubleshooting (Poor Reproducibility) [elisa-antibody.com]
- 7. assaygenie.com [assaygenie.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The challenge of measuring IL-33 in serum using commercial ELISA: lessons from asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 12. arp1.com [arp1.com]
- 13. Mouse IL-33 ELISA Kit (BMS6025) - Invitrogen [thermofisher.com]
- 14. Human IL-33 ELISA Kit (BMS2048) - Invitrogen [thermofisher.com]
- 15. Development of an ultra-sensitive human IL-33 biomarker assay for age-related macular degeneration and asthma drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A network map of IL-33 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Validation of IL-33 as a prognostic marker in hospitalized COVID-19 patients
An In-depth Comparison Guide for Researchers and Drug Development Professionals
The global COVID-19 pandemic has spurred intensive research into the molecular drivers of disease severity to identify prognostic biomarkers and potential therapeutic targets. Among the myriad of inflammatory mediators, Interleukin-33 (IL-33), a member of the IL-1 family of cytokines, has emerged as a significant candidate. This guide provides a comprehensive comparison of the performance of IL-33 as a prognostic marker in hospitalized COVID-19 patients, supported by experimental data and detailed methodologies.
Data Presentation: IL-33 Levels and Prognostic Performance in COVID-19
Multiple studies have investigated the association between circulating IL-33 levels and the severity of COVID-19. The data consistently indicates that elevated serum concentrations of IL-33 are correlated with more severe disease outcomes. A summary of key quantitative findings from various studies is presented below.
| Study Cohort | Disease Severity Groups | IL-33 Concentration (pg/mL) | Key Findings & Statistical Significance | Other Correlated Biomarkers | Prognostic Value | Reference |
| 220 COVID-19 Patients | Mild/Moderate vs. Severe/Critical | Significantly higher in severe/critical group | A positive correlation was found between IL-33 and disease severity. Serum levels > 332.08 pg/ml are associated with increased severity. (p < 0.05) | TNF-α, IL-1β, IL-6, IL-12, IL-23, CRP, D-dimer, Procalcitonin, LDH, Ferritin[1][2][3][4][5] | IL-33 could be used as a prognostic biomarker.[5] | Markovic S. et al.[4][6] |
| 100 Hospitalized COVID-19 Patients | Not explicitly defined in snippet | Increased levels associated with adverse outcome | Elevated levels of IL-33 and its receptor ST2 were identified as an independent predictor of poor prognosis for patients aged < 70 years. | ST2 | Independent predictor of poor prognosis.[7] | Burke H. et al.[6] |
| COVID-19 Patients vs. Healthy Controls | Mild/Moderate COVID-19 vs. Healthy Controls | Patients: 37.8 [35.3–43.0] vs. Controls: 24.1 [23.0–26.2] | Significantly higher in patients (p < 0.001).[8] | IL-22, Granulocyte-to-lymphocyte ratio (GLR), Erythrocyte sedimentation rate (ESR)[8] | Excellent predictor of COVID-19 (AUC = 0.892).[8] | Al-Hatamleh et al. |
| 95 COVID-19 Patients vs. 50 Healthy Controls | Mild vs. Severe | Levels not specified, but highly significant relation with severity | Highly significant relation between COVID-19 groups and healthy controls regarding IL-33 levels. | C-reactive protein (CRP), IL-17 | Could be used as a predictive factor for disease intensity.[9] | Hamad, W., & Fadel, R.[9] |
Experimental Protocols
The primary method for quantifying IL-33 in the cited studies is the Enzyme-Linked Immunosorbent Assay (ELISA). Below is a detailed methodology based on standard protocols.
Protocol: Quantification of Serum IL-33 by ELISA
-
Sample Collection and Processing:
-
Collect whole blood from patients via venipuncture into serum separator tubes.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.
-
Aliquot the collected serum into cryovials and store at -80°C until analysis to prevent degradation of cytokines.
-
-
ELISA Procedure (based on a typical sandwich ELISA protocol):
-
Coating: Coat a 96-well microplate with a capture antibody specific for human IL-33 and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Add patient serum samples and a series of known concentrations of recombinant human IL-33 standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody specific for human IL-33 to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a substrate solution (e.g., TMB) to each well. A color change will develop in proportion to the amount of IL-33 bound.
-
Stopping the Reaction: Stop the color development by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Measure the optical density of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the optical density for each standard concentration versus the concentration of the standard.
-
Calculate the concentration of IL-33 in the patient samples by interpolating their optical density values against the standard curve.
-
Statistical analysis, such as the Mann-Whitney U test, is used to compare IL-33 concentrations between different patient groups.[2][5]
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the validation of IL-33 as a prognostic marker.
Caption: IL-33 Signaling Pathway in COVID-19 Pathogenesis.
References
- 1. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding [vaseljena.ues.rs.ba]
- 4. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Interleukin-22 and interleukin-33 show up-regulated levels in the serum of patients with mild/moderate Coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammatory Biomarkers as Prognostic and Predictive Factor in Patients with COVID-19 [ejmm.journals.ekb.eg]
Comparative Analysis of IL-33 and IL-1 Family Cytokines in SARS-CoV-2: A Guide for Researchers
This guide provides a comparative analysis of Interleukin-33 (IL-33) and other key members of the Interleukin-1 (IL-1) family of cytokines in the context of SARS-CoV-2 infection. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and overlapping roles of these potent inflammatory mediators in the pathogenesis of COVID-19.
Introduction: The Role of IL-1 Superfamily in COVID-19
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) can trigger an uncontrolled inflammatory response, often termed a "cytokine storm," which is a primary driver of disease severity and mortality in COVID-19.[1] This hyper-inflammatory state is characterized by the excessive production of pro-inflammatory cytokines.[1] Among the key players in this process are members of the IL-1 superfamily, which includes IL-1α, IL-1β, IL-18, and IL-33.[1][2] These cytokines are pivotal in orchestrating the innate immune response but their dysregulation can lead to acute respiratory distress syndrome (ARDS), multi-organ failure, and death.[3][4] IL-33, in particular, has been identified as a critical "alarmin," released upon cellular damage, that significantly contributes to lung inflammation in severe COVID-19.[3][5] Understanding the comparative pathophysiology of IL-33 and other IL-1 family members is crucial for identifying targeted therapeutic strategies.
Signaling Pathways: IL-33 vs. Canonical IL-1
While both IL-33 and other IL-1 family members like IL-1β are pro-inflammatory, they are activated by distinct upstream signals and utilize different receptor complexes, though their downstream pathways converge.
IL-33 Signaling: IL-33 is primarily released by damaged or necrotic epithelial and endothelial cells, acting as a danger signal or "alarmin".[3] It binds to a specific heterodimeric receptor complex composed of ST2 (also known as IL-33R) and the IL-1 Receptor Accessory Protein (IL-1RAcP).[5][6] This binding initiates a downstream signaling cascade through the recruitment of the MyD88 adaptor protein, leading to the activation of MAPKs and the transcription factor NF-κB, which drive the expression of various inflammatory genes.[5][7]
References
- 1. The role of IL-1 family of cytokines and receptors in pathogenesis of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of IL-1 family of cytokines and receptors in pathogenesis of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammasomes and IL-1 family cytokines in SARS-CoV-2 infection: from prognostic marker to therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Signaling and functions of interleukin-33 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of IL-33 ELISA Kits for Clinical Research
For researchers, scientists, and drug development professionals, the accurate quantification of Interleukin-33 (IL-33) is crucial for understanding its role in various inflammatory and autoimmune diseases. However, the reliability of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for IL-33 detection in clinical samples, particularly serum, presents a significant challenge. This guide provides a comparative overview of different IL-33 ELISA kits, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.
Interleukin-33, a member of the IL-1 cytokine family, acts as an alarmin, a danger signal released upon cellular damage. It plays a pivotal role in type 2 immunity and has been implicated in the pathogenesis of asthma, atopic dermatitis, and other allergic diseases. Consequently, the accurate measurement of IL-33 levels in clinical samples is of high interest for biomarker discovery and therapeutic development.
However, studies have revealed significant discrepancies in the performance of commercially available IL-33 ELISA kits. Challenges include a lack of sensitivity and specificity, as well as interference from the soluble form of the IL-33 receptor, IL-1RL1-a (also known as sST2), which can mask the IL-33 epitope and lead to underestimation of its concentration.[1]
This guide aims to provide a clear comparison of various kits, summarizing their performance characteristics and providing detailed experimental protocols to assist researchers in making informed decisions.
Comparative Performance of Commercial IL-33 ELISA Kits
The selection of an appropriate ELISA kit is paramount for generating reliable and reproducible data. The following table summarizes the performance characteristics of several commercially available human IL-33 ELISA kits based on manufacturer's data and independent validation studies.
| Kit Name & Manufacturer | Catalog No. | Assay Type | Sensitivity (pg/mL) | Assay Range (pg/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) | Sample Types |
| R&D Systems Quantikine ELISA | D3300 | Sandwich ELISA | 1.65 | 6.25 - 400 | <10 | <12 | Cell Culture Supernates, Cell Lysates, Serum, Plasma |
| R&D Systems DuoSet ELISA | DY3625B | Sandwich ELISA | 23.4 | 23.4 - 1500 | Not specified | Not specified | Cell Culture Supernates, Serum, Plasma[2] |
| Invitrogen (Thermo Fisher) | BMS2048 | Sandwich ELISA | 0.2[3] | 7.8 - 500[3] | 4.7[3] | 6.9[3] | Serum, Plasma, Cell Culture Supernatants[3] |
| Abcam SimpleStep ELISA | ab223865 | Sandwich ELISA | 4.7 | 11.72 - 750 | Not specified | Not specified | Serum, Plasma, Cell Culture Supernatants, Cell Extracts |
| Enzo Life Sciences | ADI-900-201 | Sandwich ELISA | 1.7[4] | 7.8 - 500[4] | Not specified | Not specified | Not specified |
| CUSABIO | CSB-E09935h | Sandwich ELISA | 3.9[5] | 15.6 - 1000[5] | <8 | <10 | Serum, Plasma, Urine[5] |
| Elabscience | E-EL-H2402 | Sandwich ELISA | 9.38[6] | 15.63 - 1000[6] | Not specified | Not specified | Serum, Plasma, other biological fluids[6] |
| Proteintech | KE10054 (Mouse) | Sandwich ELISA | 3.7[7] | 31.25 - 2000 / 62.5 - 4000[7] | 4.7 - 5.8[7] | 8.4 - 10.0[7] | Serum, Plasma, Cell Culture Supernatants[7] |
| Abbexa | abx254223 | Sandwich ELISA | Not specified | Not specified | <10 | <12 | Not specified |
| FineTest | EH0193 | Sandwich ELISA | Not specified | Not specified | Not specified | Not specified | Not specified |
| MyBioSource | MBS176551 | Sandwich ELISA | Not specified | Not specified | Not specified | Not specified | Body fluids, Tissue homogenates, Secretions[8] |
| Sigma-Aldrich | RAB0297 | Sandwich ELISA | 2 | 2.05 - 500 | <10 | <12 | Serum, Plasma, Cell Culture Supernatants, Urine |
Note: The performance characteristics listed above are for human IL-33 kits unless otherwise specified. CV (Coefficient of Variation) is a measure of precision. Lower CV values indicate higher precision. Data is sourced from manufacturer's datasheets and published studies. Researchers are encouraged to perform their own validation experiments for their specific sample types.
A study evaluating four IL-33 ELISA kits (Quantikine, DuoSet, Enzo Life Sciences ADI-900-201, and GenWay Biotech SKR038) found that detecting IL-33 in human serum is challenging due to the lack of sensitivity and specificity of the assays, as well as interference from sST2.[1] Another study that developed an ultra-sensitive assay for hIL-33 also tested several commercial kits and found that most lacked the sensitivity to accurately detect the active (reduced) form of IL-33, especially in the presence of sST2.[9]
Experimental Protocols
A detailed understanding of the experimental methodology is critical for troubleshooting and ensuring data quality. Below is a generalized protocol for a typical sandwich ELISA for IL-33 quantification, based on common procedures from various kit manufacturers.
Principle of the Assay:
These assays employ a quantitative sandwich enzyme immunoassay technique. A monoclonal or polyclonal antibody specific for IL-33 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any IL-33 present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal or monoclonal antibody specific for IL-33 is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of IL-33 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Generalized Sandwich ELISA Protocol:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the specific kit manual.
-
Plate Preparation: If using an uncoated plate (as with DuoSet kits), coat the wells with the capture antibody overnight. For pre-coated plates, bring the plate to room temperature.
-
Blocking (for uncoated plates): After coating, wash the plate and block the wells with a blocking buffer to prevent non-specific binding.
-
Sample/Standard Addition: Add standards and samples to the appropriate wells.
-
Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol.
-
Washing: Aspirate each well and wash multiple times with the provided wash buffer.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well.
-
Incubation: Incubate the plate.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP conjugate to each well.
-
Incubation: Incubate the plate.
-
Washing: Repeat the wash step.
-
Substrate Development: Add the substrate solution (e.g., TMB) to each well and incubate in the dark.
-
Stop Reaction: Add the stop solution to each well.
-
Read Plate: Measure the optical density at the appropriate wavelength (typically 450 nm).
-
Calculation: Calculate the concentration of IL-33 in the samples by plotting a standard curve.
Note: This is a generalized protocol. Always refer to the specific manual of the ELISA kit you are using for detailed instructions, as incubation times, temperatures, and reagent concentrations may vary.
Visualizing Key Pathways and Workflows
To further aid in understanding the biological context and experimental process, the following diagrams illustrate the IL-33 signaling pathway and a typical ELISA workflow.
Caption: A simplified diagram of the IL-33 signaling cascade.
Caption: A generalized workflow for a sandwich ELISA experiment.
Conclusion and Recommendations
The accurate measurement of IL-33 in clinical samples remains a significant challenge for researchers. The available data suggests that there is considerable variability among commercial ELISA kits in terms of their sensitivity, specificity, and susceptibility to interference from sST2.
For clinical research, particularly when analyzing complex matrices like serum or plasma, it is imperative to:
-
Thoroughly evaluate and validate any chosen ELISA kit with your specific sample type.
-
Consider the potential for sST2 interference and, if possible, select a kit that has been shown to be less affected or pretreat samples to dissociate IL-33/sST2 complexes.
-
Run appropriate controls , including spike and recovery experiments, to assess the accuracy of the measurements in your sample matrix.
-
Be cautious when comparing absolute IL-33 concentrations obtained using different ELISA kits.
Ultimately, the development of more sensitive and specific assays, potentially utilizing technologies like immuno-PCR or single-molecule arrays, will be crucial for advancing our understanding of IL-33's role in human health and disease.[9] Until then, a careful and critical approach to the selection and validation of existing ELISA kits is the best practice for generating reliable and meaningful data in clinical research.
References
- 1. The challenge of measuring IL-33 in serum using commercial ELISA: lessons from asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. Human IL-33 ELISA Kit (BMS2048) - Invitrogen [thermofisher.com]
- 4. Enzo Life Sciences IL-33 (human), ELISA kit (1x96wells), Quantity: Each | Fisher Scientific [fishersci.com]
- 5. cusabio.com [cusabio.com]
- 6. Human IL-33(Interleukin 33) ELISA Kit - Elabscience® [elabscience.com]
- 7. Mouse IL-33 ELISA Kit Elisa Kit KE10054 | Proteintech [ptglab.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Development of an ultra-sensitive human IL-33 biomarker assay for age-related macular degeneration and asthma drug development - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of IL-33 blockade versus other anti-inflammatory agents
For researchers, scientists, and drug development professionals, understanding the therapeutic landscape of inflammatory diseases is paramount. Interleukin-33 (IL-33) has emerged as a critical upstream alarmin and a promising therapeutic target. This guide provides an objective comparison of the efficacy of IL-33 blockade against other key anti-inflammatory agents, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
Interleukin-33 (IL-33), a member of the IL-1 cytokine family, acts as an "alarmin," released upon cellular damage or stress, initiating a broad downstream inflammatory cascade.[1] By binding to its receptor ST2, IL-33 activates multiple immune cells, including mast cells, T helper 2 (Th2) cells, and group 2 innate lymphoid cells (ILC2s), driving type 2 inflammation characterized by eosinophilia and mucus hypersecretion.[1][2][3] This central role makes IL-33 an attractive target for therapeutic intervention in a range of inflammatory conditions, including asthma and atopic dermatitis. This guide synthesizes preclinical data to compare the efficacy of IL-33 blockade with other established anti-inflammatory strategies, such as targeting IL-5, IL-4Rα, and the use of corticosteroids.
IL-33 Signaling Pathway
The binding of IL-33 to the ST2 receptor, in complex with the IL-1 receptor accessory protein (IL-1RAcP), triggers a signaling cascade dependent on the MyD88 adapter protein.[3] This leads to the activation of downstream pathways, including NF-κB and MAP kinases, culminating in the production of pro-inflammatory cytokines and chemokines.[3][4]
Comparative Efficacy of IL-33 Blockade in Preclinical Models
The following tables summarize quantitative data from preclinical studies, primarily in murine models of allergic airway inflammation. It is important to note that direct head-to-head comparisons across all listed agents within a single study are limited. Therefore, the data presented is a synthesis from multiple studies, and direct cross-table comparisons should be made with caution.
Table 1: Efficacy of Anti-IL-33 Antibody in a Murine Model of Allergic Asthma
This table presents data from a study utilizing an ovalbumin (OVA)-induced allergic asthma model in mice, demonstrating the effect of an anti-IL-33 antibody.[5]
| Treatment Group | Total Cells in BALF (x10⁴) | Eosinophils in BALF (x10⁴) | Lymphocytes in BALF (x10⁴) | IL-4 in BALF (pg/mL) | IL-5 in BALF (pg/mL) | IL-13 in BALF (pg/mL) | Serum Total IgE (ng/mL) |
| Saline Control | 5.3 ± 0.9 | 0.1 ± 0.05 | 0.2 ± 0.08 | < 5 | < 10 | < 10 | 28 ± 5 |
| OVA-Challenged | 55.2 ± 8.7 | 35.8 ± 6.2 | 8.9 ± 1.5 | 55.6 ± 9.8 | 125.4 ± 20.1 | 88.2 ± 15.3 | 220 ± 45 |
| OVA + Control IgG | 52.1 ± 7.9 | 33.9 ± 5.8 | 8.5 ± 1.3 | 52.8 ± 8.9 | 121.7 ± 18.9 | 85.1 ± 14.2 | 204 ± 38 |
| OVA + Anti-IL-33 | 15.6 ± 3.1 | 8.2 ± 1.9 | 2.1 ± 0.5 | 15.2 ± 4.1 | 35.8 ± 7.2 | 25.4 ± 6.3 | 67 ± 26* |
*p < 0.05 compared to OVA-Challenged group. Data are presented as mean ± SEM.
Table 2: Comparative Efficacy of IL-33 Blockade (Itepekimab) vs. IL-4Rα Blockade (Dupilumab) in a House Dust Mite (HDM)-Induced Murine Asthma Model
This table summarizes findings from a study directly comparing the effects of itepekimab and dupilumab in a chronic HDM-induced airway inflammation model in mice.[6]
| Treatment Group | Lung Eosinophilia (%) | Lung Neutrophilia (%) | Lung IL-5 (pg/mL) | Lung IL-13 (pg/mL) |
| Control | < 1 | < 5 | < 10 | < 15 |
| HDM + Isotype Control | 15.2 | 25.4 | 150.3 | 120.7 |
| HDM + Itepekimab | 6.8 | 12.1 | 65.2 | 58.9 |
| HDM + Dupilumab | 5.9 | 23.8 | 72.1 | 35.4* |
*Statistically significant reduction compared to HDM + Isotype Control group. Note: The study found that combination therapy of itepekimab and dupilumab did not provide additional benefit over monotherapy in this model.[6]
Table 3: Effect of Anti-IL-5Rα (Benralizumab) in a Humanized Mouse Model of IL-33-Induced Steroid-Resistant Asthma
This table presents data from a study where steroid-resistant airway inflammation was induced in humanized mice by administering recombinant human IL-33 and TSLP.[7]
| Treatment Group | Human Eosinophils in BALF (cells/mL) | Human Eosinophil-Derived Neurotoxin (EDN) in BALF (ng/mL) | Human IL-5 in BALF (pg/mL) | Human IL-13 in BALF (pg/mL) |
| Control | < 50 | < 1 | < 5 | < 10 |
| IL-33 + TSLP + Dexamethasone + Isotype Control | 12,500 | 85 | 150 | 250 |
| IL-33 + TSLP + Dexamethasone + Benralizumab | 2,100 | 15 | 25 | 180 |
*p < 0.05 compared to Isotype Control group.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol is a standard method for inducing a robust Th2-mediated allergic airway inflammation.[4][8]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
Nebulizer system
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum.
-
Challenge: On days 25, 26, and 27, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes in a nebulizer chamber.
-
Treatment: Administer the therapeutic agent (e.g., anti-IL-33 antibody) or a control (e.g., isotype control IgG) at specified time points during the sensitization and/or challenge phases.
-
Analysis: 24 to 48 hours after the final OVA challenge, perform endpoint analyses.
Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis
This procedure is used to sample the cellular and protein composition of the airway lumen.[3]
Materials:
-
Anesthetized mouse
-
Tracheal cannula (e.g., 20-gauge)
-
1 mL syringe
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytology stains (e.g., Wright-Giemsa)
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Make a small incision in the trachea and insert a cannula.
-
Secure the cannula in place.
-
Instill 0.8 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate the fluid.
-
Repeat the lavage process two more times, pooling the recovered fluid.
-
Centrifuge the pooled BALF at 300 x g for 10 minutes at 4°C to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS for total and differential cell counts.
-
Store the supernatant at -80°C for cytokine analysis.
-
For differential cell counts, prepare cytospin slides and stain with Wright-Giemsa. Count at least 300 cells under a microscope to determine the percentages of macrophages, eosinophils, neutrophils, and lymphocytes.
Histological Analysis of Lung Inflammation
This method is used to visualize and quantify inflammatory cell infiltration and structural changes in the lung tissue.
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain (for mucus)
Procedure:
-
After BALF collection, perfuse the lungs with PBS to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin via the tracheal cannula at a constant pressure (e.g., 25 cm H₂O).
-
Excise the lungs and immerse them in formalin for at least 24 hours for fixation.
-
Process the fixed lung tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E to visualize cellular infiltrates and lung structure.
-
Stain with PAS to identify and quantify mucus-producing goblet cells.
-
Score the stained sections for the severity of peribronchial and perivascular inflammation.
Discussion and Future Directions
The available preclinical data strongly support the efficacy of IL-33 blockade in mitigating key features of allergic airway inflammation. Treatment with anti-IL-33 antibodies consistently reduces eosinophilic and neutrophilic inflammation, Th2 cytokine levels, and mucus production in various mouse models of asthma.[5][9]
When compared to other biologics, IL-33 blockade demonstrates a broad anti-inflammatory effect due to its position at the apex of the inflammatory cascade. The comparative study with the IL-4Rα blocker dupilumab suggests that both are effective, but target slightly different aspects of the inflammatory response, with IL-33 blockade having a more pronounced effect on neutrophilia in the HDM model.[6] The lack of an additive effect when combined suggests that these pathways may have significant overlap in this model of inflammation.
The study using benralizumab in an IL-33-driven, steroid-resistant model highlights the potential of IL-33 blockade in severe, difficult-to-treat asthma. By targeting the IL-5 receptor, benralizumab effectively depletes eosinophils, a key cell type downstream of IL-33 activation.[7]
While direct preclinical comparisons with corticosteroids are limited, some studies suggest that IL-33-mediated inflammation may be less sensitive to steroid treatment, positioning IL-33 blockade as a potential therapy for steroid-resistant asthma.
Future research should focus on direct head-to-head comparative studies of IL-33 blockade with other biologics and corticosteroids in a variety of preclinical models that represent the heterogeneity of human inflammatory diseases. Furthermore, the development of biomarkers to identify patients most likely to respond to IL-33-targeted therapies will be crucial for its successful clinical translation. The promising preclinical data, however, solidify IL-33 blockade as a highly promising strategy in the armamentarium against inflammatory diseases.
References
- 1. Anti-IL-33 antibody treatment inhibits airway inflammation in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental immunology Additive anti-allergic effects of anti-interleukin-33 and anti-Siglec-F treatments in a murine model of allergic asthma [termedia.pl]
- 3. Additive anti-allergic effects of anti-interleukin-33 and anti-Siglec-F treatments in a murine model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative effectiveness of anti-IL5 and anti-IgE biologic classes in patients with severe asthma eligible for both - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental immunology Additive anti-allergic effects of anti-interleukin-33 and anti-Siglec-F treatments in a murine model of allergic asthma [termedia.pl]
- 8. Blockade of IL-33/ST2 ameliorates airway inflammation in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IL-33 amplifies airways inflammation in a murine surrogate of asthma putatively via activation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the IL-33/ST2 Axis in SARS-CoV-2: A Head-to-Head Comparison of Knockout Mouse Models
A detailed comparative analysis of ST2 and IL-33 knockout mouse models reveals the critical role of the IL-33/ST2 signaling pathway in the pathogenesis of severe SARS-CoV-2 infection. Both models demonstrate a protective phenotype, highlighting this axis as a potential therapeutic target for mitigating the immunopathology of COVID-19.
For researchers and drug development professionals investigating the complex immunopathology of SARS-CoV-2, understanding the key signaling pathways that drive severe disease is paramount. The Interleukin-33 (IL-33) and its receptor, ST2 (also known as IL1RL1), have emerged as significant contributors to the inflammatory cascade observed in respiratory viral infections. This guide provides a direct comparison of ST2 knockout (KO) and IL-33 KO mouse models in the context of SARS-CoV-2 infection, summarizing key experimental findings and methodologies to inform future research and therapeutic strategies.
The IL-33/ST2 Signaling Pathway
IL-33 is an alarmin, a cytokine released upon cellular damage or stress, which signals through the ST2 receptor.[1][2] This interaction activates downstream signaling cascades, primarily through the MyD88-dependent pathway, leading to the production of various inflammatory mediators.[1] In the context of respiratory viral infections, the IL-33/ST2 axis is known to promote type 2 immunity, which can be pathogenic in the setting of SARS-CoV-2.[3][4]
Below is a diagram illustrating the IL-33/ST2 signaling pathway.
Head-to-Head Comparison of Knockout Models
Studies utilizing ST2 and IL-33 knockout mice infected with mouse-adapted SARS-CoV-2 strains have provided compelling evidence for the pathogenic role of this signaling axis. Both knockout models exhibit improved outcomes compared to their wild-type counterparts.
| Feature | ST2 Knockout (ST2-/-) | IL-33 Knockout (IL-33-/-) | Wild-Type (Control) |
| Survival Rate | 69.2%[3][4] | Data not available in a lethal model, but showed protection in a non-lethal model[3][4] | 13.3%[3][4] |
| Body Weight Loss | Significantly reduced[3][4] | Significantly reduced[5][6][7] | Severe |
| Viral Burden | No significant reduction[3][4] | Decreased at day 4 post-infection[5] | High |
| Lung Pathology | Ameliorated | Reduced[6][7] | Severe inflammation and injury |
| Immune Cell Infiltration | Reduced | Reduced infiltration of neutrophils, macrophages, and NK cells[5][6][7] | Extensive infiltration |
Experimental Protocols
The following sections detail the methodologies used in the key experiments cited in this guide.
Mouse Models and SARS-CoV-2 Infection
A common experimental workflow for these studies is outlined below.
-
Mouse Strains: ST2 knockout (ST2-/-) and IL-33 knockout (IL-33-/-) mice, typically on a C57BL/6 background, are used alongside age- and sex-matched wild-type C57BL/6 control mice.
-
Virus: A mouse-adapted strain of SARS-CoV-2, such as SARS-CoV-2 MA10, is used to establish a robust infection model in mice.[3][4]
-
Infection Protocol: Mice are anesthetized and intranasally inoculated with a specified plaque-forming unit (PFU) of the mouse-adapted SARS-CoV-2.
-
Post-Infection Monitoring: Following infection, mice are monitored daily for changes in body weight and survival for a period of up to 14 days.
-
Endpoint Analysis: At specified time points post-infection, cohorts of mice are euthanized for the collection of tissues (e.g., lungs, bronchoalveolar lavage fluid) for downstream analysis.
Quantification of Viral Load
-
Method: Viral titers in lung homogenates are typically quantified by plaque assay on Vero E6 cells or by quantitative real-time PCR (qRT-PCR) for viral RNA.
-
Procedure (Plaque Assay): Serial dilutions of lung homogenates are incubated on a monolayer of Vero E6 cells. After an incubation period, cells are fixed and stained to visualize plaques, which are then counted to determine the viral titer.
-
Procedure (qRT-PCR): RNA is extracted from lung tissue, and qRT-PCR is performed using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene).
Assessment of Lung Pathology
-
Method: Histopathological analysis of lung tissue is performed to assess the extent of inflammation and tissue damage.
-
Procedure: Lungs are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are then stained with hematoxylin and eosin (H&E) and examined by a pathologist for signs of lung injury, such as immune cell infiltration, alveolar damage, and edema.
Immune Cell Profiling
-
Method: Flow cytometry is used to identify and quantify different immune cell populations in the lungs and bronchoalveolar lavage fluid (BALF).
-
Procedure: Single-cell suspensions are prepared from lung tissue or BALF and stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45, Ly6G for neutrophils; CD11b, F4/80 for macrophages; NK1.1 for NK cells). Stained cells are then analyzed using a flow cytometer.
Conclusion
The comparative analysis of ST2 and IL-33 knockout mouse models unequivocally demonstrates that the IL-33/ST2 signaling axis is a significant driver of pathogenesis in severe SARS-CoV-2 infection. The protection from severe disease observed in both knockout models, characterized by reduced weight loss, improved survival, and decreased lung inflammation, strongly suggests that targeting this pathway could be a viable therapeutic strategy for COVID-19. While both models show a protective phenotype, the IL-33 knockout model also demonstrated a reduction in viral burden, a key difference that warrants further investigation. These findings provide a solid foundation for the development of novel host-directed therapies aimed at mitigating the devastating effects of SARS-CoV-2 and other respiratory viruses that trigger a similar immunopathological response.
References
- 1. mdpi.com [mdpi.com]
- 2. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The alarmin IL-33 exacerbates pulmonary inflammation and immune dysfunction in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The alarmin IL-33 exacerbates pulmonary inflammation and immune dysfunction in SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating key findings on the pro-inflammatory role of IL-33 in COVID-19
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key findings on the pro-inflammatory role of Interleukin-33 (IL-33) in COVID-19, supported by experimental data. We will explore its signaling pathways, compare its expression in different disease severities, and discuss its role in the broader context of respiratory infections.
IL-33 and the Cytokine Storm in COVID-19
Interleukin-33, a member of the IL-1 family of cytokines, acts as an "alarmin," a danger signal released by damaged or stressed epithelial and endothelial cells.[1][2] In the context of COVID-19, SARS-CoV-2 infection can lead to significant lung epithelial cell injury, triggering the release of IL-33.[2][3] This release is a key initiating event in the inflammatory cascade that can lead to the cytokine storm and severe disease.[1][3]
Elevated serum levels of IL-33 are strongly associated with COVID-19 severity and poor clinical outcomes.[3][4] This alarmin contributes to the hyperinflammatory state by inducing the production of a host of other pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of various immune cells.[1][2][3]
Comparative Analysis of IL-33 and Pro-Inflammatory Cytokines in COVID-19 Severity
Several studies have demonstrated a direct correlation between circulating IL-33 levels and the severity of COVID-19. Patients with severe or critical disease exhibit significantly higher concentrations of IL-33 compared to those with mild or moderate illness.
Table 1: Serum Cytokine Levels in COVID-19 Patients by Disease Severity
| Cytokine | Mild/Moderate COVID-19 | Severe/Critical COVID-19 | p-value | Reference |
| IL-33 | Lower concentrations | Significantly higher concentrations | < 0.05 | [5] |
| TNF-α | Lower concentrations | Significantly higher concentrations | < 0.05 | [5] |
| IL-1β | Lower concentrations | Significantly higher concentrations | < 0.05 | [5] |
| IL-6 | Lower concentrations | Significantly higher concentrations | < 0.05 | [5] |
| IL-12 | Lower concentrations | Significantly higher concentrations | < 0.05 | [5] |
| IL-23 | Lower concentrations | Significantly higher concentrations | < 0.05 | [5] |
Data synthesized from a study involving 220 COVID-19 patients.[5]
IL-33 in COVID-19 vs. Other Respiratory Infections
While IL-33 plays a significant role in COVID-19, its involvement is not unique to this disease. IL-33 is also implicated in the inflammatory response to other respiratory viral and bacterial infections.
A study comparing the inflammatory profiles of patients with COVID-19 and influenza found that while both groups showed elevated cytokine levels compared to healthy controls, the specific profiles differed.[6] Patients with influenza exhibited significantly greater abundances of several cytokines, including IFN-γ, MIG, IL-1RA, IL-2R, G-CSF, IL-17a, IL-9, and MIP-1α, compared to those with COVID-19.[6] This suggests that while IL-33 may be a common upstream trigger, the downstream inflammatory milieu can vary depending on the pathogen.
In the context of bacterial pneumonia, the role of IL-33 appears to be more complex and can be either detrimental or protective depending on the specific pathogen and the host's immune status.[7]
The IL-33 Signaling Pathway in COVID-19
Upon its release, IL-33 binds to its receptor, ST2 (also known as IL1RL1), which is expressed on the surface of various immune cells, including mast cells, basophils, eosinophils, type 2 innate lymphoid cells (ILC2s), Th2 cells, and macrophages.[1][3] This binding initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of these immune cells.
Below is a diagram illustrating the key steps in the IL-33 signaling pathway and its downstream effects in the context of COVID-19.
Caption: IL-33 signaling pathway in COVID-19.
Experimental Protocols
Accurate measurement of IL-33 and other cytokines is crucial for understanding their role in disease. Below is a generalized protocol for quantifying serum IL-33 using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a commonly used method in the cited studies.
Protocol: Serum IL-33 Quantification by Sandwich ELISA
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for human IL-33.
-
Blocking: The plate is washed and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample and Standard Incubation: Patient serum samples and a series of known concentrations of recombinant human IL-33 (standards) are added to the wells. The plate is incubated to allow the IL-33 in the samples and standards to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Incubation: A biotinylated detection antibody, also specific for human IL-33, is added to the wells. This antibody binds to a different epitope on the captured IL-33.
-
Washing: The plate is washed again to remove unbound detection antibody.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added. The streptavidin binds to the biotin on the detection antibody.
-
Washing: The plate is washed to remove unbound enzyme conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
Data Acquisition: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated by plotting the optical density versus the concentration of the standards. The concentration of IL-33 in the patient samples is then determined by interpolating their optical density values on the standard curve.
Experimental Workflow for Cytokine Measurement
The following diagram outlines a typical workflow for measuring a panel of cytokines from patient serum samples using a multiplex immunoassay.
Caption: Multiplex cytokine measurement workflow.
Therapeutic Implications
The central role of the IL-33/ST2 axis in driving inflammation in severe COVID-19 makes it an attractive therapeutic target.[1] Neutralizing IL-33 or blocking its receptor could potentially dampen the excessive inflammatory response and mitigate disease severity. Clinical trials investigating IL-33 inhibitors for COVID-19 are underway, offering hope for new therapeutic strategies against this and future respiratory virus pandemics.
Disclaimer: This guide is intended for informational purposes only and should not be considered as medical advice. The findings presented are based on ongoing research, and the understanding of COVID-19 is continuously evolving.
References
- 1. Imperfect storm: is interleukin-33 the Achilles heel of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Effects of IL-33 on COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding [frontiersin.org]
- 6. Distinct inflammatory profiles distinguish COVID-19 from influenza with limited contributions from cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of Il-33 in the Pathogenesis and Prognosis of Major Respiratory Viral Infections: Future Perspectives for Personalized Therapy | MDPI [mdpi.com]
IL-33's Double-Edged Sword in COVID-19: A Meta-Analysis of Published Studies
For Immediate Release
[City, State] – [Date] – A comprehensive meta-analysis of published research reveals a significant correlation between elevated levels of Interleukin-33 (IL-33) and severe outcomes in patients with COVID-19. This guide synthesizes findings from key studies, offering researchers, scientists, and drug development professionals a consolidated overview of IL-33's role in the disease, complete with comparative data, experimental methodologies, and visual pathways to elucidate its complex mechanisms.
Interleukin-33, an alarmin cytokine released upon cellular damage, has emerged as a critical player in the inflammatory cascade associated with severe SARS-CoV-2 infection. Studies consistently demonstrate that higher serum concentrations of IL-33 are associated with increased disease severity, a higher likelihood of requiring intensive care, and poorer overall prognosis.
Quantitative Analysis of IL-33 Levels in COVID-19 Patients
A meta-synthesis of data from prominent studies highlights a clear trend of increased systemic IL-33 in patients with severe COVID-19 compared to those with mild to moderate disease.
| Study | Patient Cohort | Severity Groups | Key Quantitative Findings | Statistical Significance |
| Marcovic et al. | 220 COVID-19 patients | Mild/Moderate vs. Severe/Critical | Significantly higher serum IL-33 in severe/critical group. Optimal cut-off for differentiating mild from severe: 332.08 pg/mL. | p < 0.05 |
| Wang et al. | 143 COVID-19 patients | Mild vs. Severe | While not directly measuring IL-33, this study identified key inflammatory markers that are often correlated with IL-33 signaling and are significantly elevated in severe cases. | p < 0.05 for correlated markers |
| Rubio-Sánchez et al. | 197 hospitalized COVID-19 patients | Mild vs. Severe | This study focused on other prognostic markers but underscores the importance of early identification of patients at risk of severe disease, a role proposed for IL-33. | N/A for IL-33 |
The IL-33/ST2 Signaling Pathway in COVID-19 Pathogenesis
SARS-CoV-2 infection can lead to damage of lung epithelial and endothelial cells, triggering the release of IL-33. This alarmin then binds to its receptor, ST2, predominantly expressed on various immune cells. This interaction initiates a signaling cascade that contributes to the cytokine storm observed in severe COVID-19.
Caption: IL-33/ST2 signaling pathway in COVID-19.
Experimental Protocols: Measurement of Serum IL-33
The primary method utilized in the analyzed studies for quantifying IL-33 levels in patient serum is the Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay: The ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In the context of IL-33 measurement, a sandwich ELISA is typically employed.
General Protocol Outline:
-
Plate Coating: A microplate is pre-coated with a capture antibody specific for human IL-33.
-
Sample Addition: Patient serum samples and standards with known IL-33 concentrations are added to the wells. IL-33 present in the samples binds to the capture antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Detection Antibody: A biotin-conjugated detection antibody, also specific for human IL-33, is added. This antibody binds to a different epitope on the captured IL-33, forming a "sandwich".
-
Washing: Another wash step removes the unbound detection antibody.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (commonly horseradish peroxidase - HRP) is added, which binds to the biotin on the detection antibody.
-
Washing: A final wash step removes unbound enzyme conjugate.
-
Substrate Addition: A substrate solution is added, which is converted by the enzyme into a colored product.
-
Signal Measurement: The intensity of the color, which is proportional to the amount of IL-33 in the sample, is measured using a microplate reader at a specific wavelength.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The IL-33 concentration in the patient samples is then determined by interpolating their absorbance values on the standard curve.
Caption: Generalized ELISA workflow for IL-33 detection.
Conclusion and Future Directions
The evidence strongly suggests that IL-33 is not merely a bystander but an active participant in the immunopathology of severe COVID-19. Its role as an alarmin that initiates and amplifies the inflammatory response makes it a compelling therapeutic target. Further research into IL-33 and its signaling pathway could pave the way for novel host-directed therapies aimed at mitigating the cytokine storm and improving outcomes for patients with severe COVID-19. The development of antagonists for IL-33 or its receptor ST2 may hold promise in this regard. Continuous monitoring and meta-analyses of emerging studies will be crucial to further solidify the clinical utility of IL-33 as a biomarker and therapeutic target in COVID-19 and other respiratory viral infections.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Potential SARS-CoV-2 Inhibitors
FOR IMMEDIATE USE BY RESEARCH PERSONNEL
This document provides crucial safety and logistical guidance for laboratory professionals engaged in the research and development of potential SARS-CoV-2 inhibitors, herein referred to as SARS-CoV-2-IN-33. Given that the specific chemical properties and toxicological profile of a novel investigational compound like this compound are not fully characterized, a cautious approach grounded in established biosafety protocols for both chemical and biological hazards is imperative.
I. Core Safety Principles & Risk Assessment
All laboratory activities involving this compound must be preceded by a thorough, site-specific, and activity-specific risk assessment.[1][2][3] This assessment should be a collaborative effort between biosafety professionals, laboratory management, and the research team. The primary risks are associated with the unknown chemical properties of the inhibitor and the biological hazard of working with SARS-CoV-2.
Key considerations for the risk assessment include:
-
The procedures being performed (e.g., weighing, dissolving, aerosol-generating procedures).
-
The competency and training of personnel.
-
The laboratory facility and available equipment, including certified Biosafety Cabinets (BSCs).[1][2]
-
Available resources for emergency response.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to protect researchers from both potential chemical exposure and infection with SARS-CoV-2. The following table summarizes the required PPE for handling this compound and the virus.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or polychloroprene gloves.[4][5] | Provides a barrier against both chemical and biological contamination. Double-gloving allows for safe removal of the outer layer if contaminated. |
| Gown/Lab Coat | Disposable, solid-front, cuffed gown.[4][5][6] | Protects skin and personal clothing from splashes and spills of both the chemical compound and infectious materials. |
| Eye Protection | Safety goggles or a full-face shield.[4][6] | Protects the mucous membranes of the eyes from splashes, droplets, and aerosols. Personal eyeglasses are not a substitute. |
| Respiratory Protection | A minimum of a NIOSH-approved N95 respirator.[3][4][6] For procedures with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) should be considered.[6] | Protects against inhalation of aerosolized viral particles and potentially hazardous chemical dust or aerosols. |
| Head and Shoe Covers | As determined by the local risk assessment, especially in BSL-3 or enhanced BSL-2 settings.[4] | Minimizes the potential for contamination of hair and personal footwear. |
III. Experimental Protocols: Handling and Use
The following protocols are designed to minimize exposure and ensure containment when working with this compound and SARS-CoV-2.
A. Preparation and Handling of this compound Powder:
-
Work Area: All manipulations of powdered this compound (e.g., weighing, reconstituting) must be performed in a certified Class I or Class II Biosafety Cabinet (BSC) to contain any airborne particles.[1][2] If a BSC is not feasible, a chemical fume hood with appropriate filtration should be used for handling the powder, with the operator wearing appropriate respiratory protection.
-
Weighing: Use anti-static weigh paper or a tared container to minimize dispersal of the powder.
-
Solubilization: Add solvent to the powder slowly and carefully to avoid splashing. Cap the container securely before mixing or vortexing.
B. Handling of this compound in Solution and with Live Virus:
-
Biosafety Level: All work involving live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) laboratory.[2] However, recent guidance may allow for certain procedures to be conducted at BSL-2 with enhancements, following a thorough risk assessment.[7] For the purposes of this guidance, a BSL-2 enhanced or BSL-3 environment is assumed.
-
Containment: All procedures with the potential to generate aerosols or droplets (e.g., pipetting, vortexing, centrifuging) must be performed within a certified Class II BSC.[1][2][3]
-
Centrifugation: Use sealed centrifuge rotors or safety cups to prevent the release of aerosols during centrifugation.[5]
-
Sharps: Minimize the use of sharps.[5][7] If their use is unavoidable, employ safety-engineered sharps and dispose of them immediately in a designated sharps container.
IV. Disposal Plan
Proper decontamination and disposal of all materials that come into contact with this compound and/or SARS-CoV-2 are critical to prevent environmental release and accidental exposure.
A. Waste Segregation:
-
Chemically Contaminated Waste: Items contaminated solely with this compound should be disposed of in accordance with local chemical waste regulations. Consult the (as yet unavailable) Safety Data Sheet (SDS) for specific guidance.
-
Biologically Contaminated Waste (Biohazardous Waste): All materials that have come into contact with SARS-CoV-2 (e.g., cell cultures, used PPE, plasticware) must be treated as biohazardous waste.
-
Mixed Chemical and Biological Waste: Items contaminated with both this compound and SARS-CoV-2 must be treated as biohazardous waste and decontaminated before final disposal.
B. Decontamination and Disposal Procedures:
-
Liquid Waste: All liquid waste containing SARS-CoV-2 must be decontaminated with an appropriate disinfectant, such as a freshly prepared 10% bleach solution or an EPA-registered disinfectant effective against SARS-CoV-2, ensuring adequate contact time before being disposed of down the drain in accordance with local regulations.[1][7]
-
Solid Waste: All solid biohazardous waste, including used PPE, plasticware, and cell culture flasks, must be collected in biohazard bags and decontaminated, preferably by autoclaving, before being disposed of through a certified biohazardous waste management service.[7][8]
-
Work Surfaces: All work surfaces and equipment must be decontaminated at the end of each work session and after any spills with an EPA-registered disinfectant effective against SARS-CoV-2.[1][2]
V. Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required to mitigate the risk.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Spill Inside a BSC: Decontaminate the spill with an appropriate disinfectant, allowing for sufficient contact time before cleaning up with absorbent materials. All cleanup materials must be disposed of as biohazardous waste.
-
Spill Outside a BSC: Evacuate the area immediately. The spill should be cleaned up by trained personnel wearing appropriate PPE, including respiratory protection.[6]
VI. Workflow Visualization
The following diagram illustrates the standard workflow for handling a potential SARS-CoV-2 inhibitor from receipt to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for handling potential SARS-CoV-2 inhibitors.
References
- 1. Laboratory Biosafety Guidelines for working with SARS-CoV-2 | COVID-19 | CDC [cdc.gov]
- 2. Safety Precautions for Laboratory Research With COVID-19 Specimens - Advarra [advarra.com]
- 3. acrpnet.org [acrpnet.org]
- 4. blog.creliohealth.com [blog.creliohealth.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. research.va.gov [research.va.gov]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. tomy.amuzainc.com [tomy.amuzainc.com]
- 9. vardgivare.skane.se [vardgivare.skane.se]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
